6-Bromo-1H-phenalen-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromophenalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIMLSHIOASQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1H-phenalen-1-one
Abstract
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the 1H-phenalen-1-one core, followed by regioselective electrophilic bromination.
Step 1: Synthesis of 1H-phenalen-1-one (Parent Compound)
The parent compound is synthesized via a Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an acid-catalyzed cyclization and aromatization.[1]
Experimental Protocol:
-
Dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride (1.25 g) in dichloromethane (CH₂Cl₂, 7.5 mL) in a flask.
-
Cool the mixture in an ice bath for 10 minutes.
-
Slowly add aluminum chloride (AlCl₃, 3 g) to the cooled mixture.
-
Stir the reaction mixture for 10 minutes at 4°C.
-
The reaction can be expedited using microwave irradiation, which has been shown to reduce reaction time significantly.[1]
-
Upon completion, the reaction is worked up to yield the crude 1H-phenalen-1-one, which can be purified by column chromatography.
Step 2: Proposed Bromination of 1H-phenalen-1-one
Direct bromination of the 1H-phenalen-1-one core is proposed to yield the 6-bromo derivative. The electron-withdrawing nature of the carbonyl group directs electrophilic substitution to the 5- and 7-positions, and to a lesser extent, the 6- and 8-positions on the outer rings. Precise control of reaction conditions is crucial for achieving regioselectivity.
Proposed Experimental Protocol:
-
Dissolve 1H-phenalen-1-one (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
The reaction may require a catalytic amount of a radical initiator like AIBN if proceeding via a free-radical pathway, or a Lewis acid if proceeding via electrophilic substitution.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. This involves a suite of analytical techniques.
Physicochemical Properties
While experimental data for this compound is not available in the cited literature, the following table summarizes key properties of the parent compound and a related bromo-derivative for reference.
| Property | 1H-phenalen-1-one | 2-(Bromomethyl)-1H-phenalen-1-one | This compound (Calculated) |
| Molecular Formula | C₁₃H₈O | C₁₄H₉BrO | C₁₃H₇BrO |
| Molecular Weight | 180.20 g/mol | 273.13 g/mol | 259.11 g/mol |
| Appearance | Yellow Powder | Bright Yellow Powder[1] | Expected to be a yellow solid |
Spectroscopic Data
The following tables present the ¹H NMR, ¹³C NMR, and IR data for related phenalenone derivatives to provide an expected range for the characterization of the 6-bromo isomer.[1][2]
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Compound | δ (ppm) and Multiplicity |
| 2-(Methoxymethyl)-1H-phenalen-1-one [1] | 8.64 (dd, J=0.8, 7.4 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.00 (d, J=8.3 Hz, 1H), 7.82 (s, 1H), 7.77 (t, J=7.6 Hz, 1H), 7.77 (d, J=7.0 Hz, 1H), 7.59 (dd, J=7.3, 8.0 Hz, 1H), 4.55 (d, J=1.2 Hz, 2H), 3.56 (s, 3H) |
| 2-(Bromomethyl)-1H-phenalen-1-one [1] | 8.69 (dd, J=0.8, 7.5 Hz, 1H), 8.22 (d, J=8.1 Hz, 1H), 8.05 (d, J=8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J=7.4, 8.0 Hz, 1H), 4.56 (s, 2H) |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | δ (ppm) |
| 2-(Methoxymethyl)-1H-phenalen-1-one [1] | 184.44, 137.30, 136.72, 134.91, 132.03, 131.39, 131.33, 130.39, 129.21, 127.72, 127.07, 127.01, 126.79, 69.37, 59.02 |
| 2-(Bromomethyl)-1H-phenalen-1-one [2] | 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34 |
Table 3: Fourier-Transform Infrared (FT-IR) Data
| Compound | Key Peaks (ν, cm⁻¹) |
| 2-(Methoxymethyl)-1H-phenalen-1-one [1] | 2974, 2935, 2830 (Aromatic C-H st.), 1630, 1571, 1507 (C=O st., C=C st.) |
| 2-(Bromomethyl)-1H-phenalen-1-one [2] | 3038, 2977 (Aromatic C-H st.), 1635, 1621, 1595, 1568, 1507 (C=O st., C=C st.) |
| Expected for this compound | Aromatic C-H stretching (~3000-3100), strong C=O stretch (~1630-1650), C=C aromatic stretches (~1500-1600), and a C-Br stretch in the fingerprint region (~500-600). |
Mechanism of Action: Photosensitization
Phenalenones function as photosensitizers by absorbing light and transferring that energy to molecular oxygen to create highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity.
Protocol for Singlet Oxygen Quantum Yield Measurement: The singlet oxygen quantum yield (ΦΔ) is typically measured relative to a standard photosensitizer with a known yield (e.g., unsubstituted 1H-phenalen-1-one, ΦΔ ≈ 0.98).[1] This can be done by direct measurement of the ¹O₂ phosphorescence at ~1270 nm or indirectly by using a chemical quencher that reacts with singlet oxygen.
References
Unlocking Photodynamic Potential: A Technical Guide to the Singlet Oxygen Quantum Yield of 6-Bromo-1H-phenalen-1-one
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the singlet oxygen quantum yield of 6-Bromo-1H-phenalen-1-one. This document outlines the photophysical properties, experimental protocols for determining singlet oxygen generation, and the underlying mechanisms of photosensitization, positioning this compound and its derivatives as potent agents for photodynamic therapy (PDT) and other applications reliant on controlled reactive oxygen species generation.
Introduction: The Promise of Phenalenone-Based Photosensitizers
1H-phenalen-1-one (PN), a polycyclic aromatic hydrocarbon, is a highly efficient Type II photosensitizer, renowned for its near-unity singlet oxygen quantum yield (ΦΔ) across a broad range of solvents.[1][2] This inherent efficiency makes the phenalenone scaffold a compelling starting point for the development of novel photosensitizers. The core mechanism involves the absorption of light, leading to an excited singlet state, followed by efficient intersystem crossing to a triplet excited state. This triplet state then transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy.[1]
The introduction of a bromine atom at the 6-position of the phenalenone core is a strategic modification. The "heavy-atom effect" introduced by bromine is known to enhance the rate of intersystem crossing, a critical step for efficient singlet oxygen production.[1] While a specific, experimentally determined singlet oxygen quantum yield for this compound is not prominently available in the reviewed literature, the photophysical data of closely related brominated phenalenone derivatives strongly suggest a high efficiency. This guide synthesizes available data to provide a comprehensive overview and robust estimation.
Quantitative Data on Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of generating singlet oxygen after light absorption. For the parent compound, 1H-phenalen-1-one, this value is consistently reported to be near unity. The introduction of substituents can modulate this property. Below is a summary of the singlet oxygen quantum yields for 1H-phenalen-1-one and several of its derivatives, providing a basis for estimating the performance of this compound.
| Compound Name | Substitution Pattern | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| 1H-Phenalen-1-one (PN) | Unsubstituted | Chloroform | 0.98 | [3][4] |
| 1H-Phenalen-1-one (PN) | Unsubstituted | 1,4-Dioxane | 0.99 ± 0.05 | [2] |
| 1H-Phenalen-1-one (PN) | Unsubstituted | N,N'-dimethylacetamide | 0.87 ± 0.05 | [2] |
| 9-Hydroxy-1H-phenalen-1-one | 9-hydroxy | DMSO | ~1.0 | [1] |
| 9-Methoxy-1H-phenalen-1-one | 9-methoxy | DMSO | 0.61 | [1] |
| 2-Bromo-9-methoxy-1H-phenalen-1-one | 2-bromo, 9-methoxy | DMSO | 0.88 | [1] |
| 6-Amino-1H-phenalen-1-one | 6-amino | DMSO | 0.11 | [1] |
| 2,5-Dibromo-6-amino-1H-phenalen-1-one | 2,5-dibromo, 6-amino | DMSO | 0.58 | [1] |
| This compound | 6-bromo | Various | Estimated to be high (likely >0.9) | Inference |
Based on the principle of the heavy-atom effect and the high quantum yield of the parent compound, the singlet oxygen quantum yield of this compound is anticipated to be high, likely approaching unity. The bromine atom is expected to maintain or even enhance the efficiency of intersystem crossing.
Experimental Protocols
The determination of the singlet oxygen quantum yield is crucial for characterizing a photosensitizer. The most common methods are direct detection of singlet oxygen's phosphorescence and indirect methods involving chemical trapping.
Direct Method: Time-Resolved Near-Infrared Phosphorescence
This method is considered the most reliable as it directly measures the emission from singlet oxygen.
Principle: Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm upon relaxation to its ground state. The intensity of this emission is directly proportional to the amount of singlet oxygen generated.
Methodology:
-
Sample Preparation: A solution of the photosensitizer (e.g., this compound) and a reference photosensitizer with a known ΦΔ (e.g., 1H-phenalen-1-one, ΦΔ = 0.98 in CHCl₃) are prepared in the same solvent. The concentrations are adjusted to have similar absorbance at the excitation wavelength.[3][4]
-
Excitation: The sample is excited with a pulsed laser at a wavelength where both the sample and the reference absorb.
-
Detection: A time-resolved detection system, typically a liquid nitrogen-cooled germanium detector, is used to measure the phosphorescence signal at 1270 nm.
-
Data Analysis: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)
where I is the initial intensity of the phosphorescence signal and A is the absorbance of the solution at the excitation wavelength.
Indirect Method: Chemical Trapping
This method relies on the reaction of singlet oxygen with a chemical acceptor, leading to a measurable change in the acceptor's concentration.
Principle: A singlet oxygen acceptor (e.g., 9,10-diphenylanthracene, DPA) reacts with singlet oxygen in a [4+2] cycloaddition to form an endoperoxide. This reaction leads to a decrease in the characteristic absorbance of the acceptor.
Methodology:
-
Sample Preparation: A solution containing the photosensitizer and the chemical acceptor (DPA) is prepared in an oxygen-saturated solvent.
-
Irradiation: The solution is irradiated with a light source at a wavelength where the photosensitizer absorbs but the acceptor does not.
-
Monitoring: The decrease in the absorbance of the acceptor is monitored over time using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of acceptor degradation is proportional to the singlet oxygen production. The relative quantum yield is determined by comparing the rate of degradation to that observed with a reference photosensitizer under identical conditions.
Visualized Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the mechanism of singlet oxygen generation and a typical experimental workflow.
Caption: Mechanism of Type II Photosensitization.
Caption: Experimental Workflow for Direct ¹O₂ Quantum Yield Measurement.
Conclusion
This compound stands as a promising photosensitizer, building upon the exceptional photophysical properties of the parent phenalenone molecule. The incorporation of bromine via the heavy-atom effect is a well-established strategy for ensuring a high singlet oxygen quantum yield. While further direct experimental validation of ΦΔ for this specific compound is warranted, the available data from analogous structures provide a strong foundation for its application in photodynamic therapy, photocatalysis, and other fields requiring precise control over singlet oxygen generation. The protocols and data presented in this guide offer a comprehensive starting point for researchers to harness the potential of this and related phenalenone derivatives.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merit.url.edu [merit.url.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Bromo-1H-phenalen-1-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and emission spectra of 6-Bromo-1H-phenalen-1-one. Due to the limited availability of specific experimental data for this particular derivative, this document leverages findings from closely related phenalenone compounds to project its spectroscopic properties. The methodologies for key experiments are detailed to enable researchers to conduct their own analyses.
Core Photophysical Characteristics
1H-phenalen-1-one and its derivatives are polycyclic aromatic ketones known for their unique photophysical properties, which are of significant interest in the fields of photosensitizers for photodynamic therapy and fluorescent probes. The introduction of a bromine atom at the 6-position of the phenalenone core is expected to influence its electronic transitions, primarily due to the heavy-atom effect and electronic perturbations.
Generally, phenalenone derivatives exhibit two principal absorption bands: a higher energy band between 240 and 260 nm attributed to a π → π* transition, and a lower energy band in the 330 to 430 nm range corresponding to an n → π* transition.[1][2] The fluorescence quantum yields of most phenalenone derivatives are typically very low, often less than 1% of that of quinine sulfate.[1]
Projected Spectroscopic Data
| Compound | Absorption Maxima (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Maxima (λ_em) (nm) | Solvent |
| 1H-phenalen-1-one | ~360 | 10,000 | - | PBS with 1% DMSO |
| 2,5-dibromo-6-amino-1H-phenalen-1-one (OE19) | 525 | Not Reported | 600-700 | DMSO |
Data for 1H-phenalen-1-one and OE19 are sourced from a study on phenalenone derivatives for photodynamic therapy.[3]
Experimental Protocols
The following are detailed methodologies for conducting absorption and emission spectroscopy on phenalenone derivatives, based on established laboratory practices.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of this compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer is required.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, dimethyl sulfoxide) of known concentration.
-
Serial Dilutions: Perform serial dilutions to obtain a range of concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Spectral Acquisition: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated at each λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Fluorescence Emission Spectroscopy
Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.
Instrumentation: A spectrofluorometer equipped with a xenon lamp and a suitable detector is necessary.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Emission Spectrum Acquisition: Excite the sample at its longest wavelength absorption maximum (λ_abs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorescent dye with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.
-
Logical Workflow and Diagrams
The following diagrams illustrate the experimental workflow and the fundamental principles of absorption and emission spectroscopy.
Caption: Workflow for spectroscopic analysis of this compound.
Caption: Simplified Jablonski diagram illustrating electronic transitions.
References
- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Access to Bromo-Phenalenones: A Technical Guide to Their Synthesis, Characterization, and Biological Activity
A comprehensive review of the scientific literature reveals no definitive evidence of the natural occurrence of bromo-phenalenones. These compounds are primarily accessible through synthetic methodologies, leveraging the reactivity of the parent phenalenone core. This guide provides an in-depth overview of the synthesis, spectroscopic characterization, and reported biological activities of synthetic bromo-phenalenone derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction to Phenalenones and their Brominated Analogs
Phenalenones are a class of polycyclic aromatic compounds characterized by a 1H-phenalen-1-one backbone. While the core phenalenone structure is found in some natural products from plants and fungi, exhibiting a range of biological activities, the introduction of a bromine atom onto this scaffold is a synthetic modification. This halogenation can significantly influence the physicochemical properties and biological efficacy of the parent molecule, making bromo-phenalenones interesting candidates for further investigation in medicinal chemistry and materials science.
Synthesis of Bromo-Phenalenones
The synthesis of bromo-phenalenones typically involves the direct bromination of the phenalenone core or the introduction of a brominated side chain. One of the most commonly synthesized derivatives is 2-(bromomethyl)-1H-phenalen-1-one, a versatile intermediate for further functionalization.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one
This protocol details the synthesis of 2-(bromomethyl)-1H-phenalen-1-one from 1H-phenalen-1-one.
Materials:
-
1H-Phenalen-1-one (PN)
-
Paraformaldehyde
-
Glacial acetic acid
-
85% Phosphoric acid
-
48% Hydrobromic acid (HBr)
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Potassium carbonate (K₂CO₃), solid
-
Ice
-
Water
Procedure: [1]
-
Combine 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) in a suitable reaction vessel.
-
Heat the mixture to 110 °C with stirring until all solids have dissolved.
-
Carefully add 48% hydrobromic acid (236 mL) to the reaction mixture.
-
Maintain the reaction temperature at 110 °C for 16 hours.
-
After 16 hours, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 500 mL of an ice/water slurry.
-
Neutralize the solution by the dropwise addition of 0.5 M NaOH solution, followed by the careful addition of solid potassium carbonate until the solution is neutral.
-
The resulting precipitate is the crude 2-(bromomethyl)-1H-phenalen-1-one, which can be collected by filtration and purified by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of bromo-phenalenones relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the precise substitution pattern of the bromine atom(s) on the phenalenone scaffold. The chemical shifts and coupling constants of the aromatic protons provide valuable information about their relative positions.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Bromo-1-phenylethanone | 8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H) | 191.20, 133.89, 128.86, 128.80, 30.90 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 8.37-8.33 (m, 2H), 8.18-8.14 (m, 2H), 4.46 (s, 2H) | 189.85, 150.71, 138.34, 130.05, 124.03, 30.04 |
| 2-Bromo-1-phenyl-1-propanone | 8.04-8.01 (m, 2H), 7.61-7.57 (m, 1H), 7.51-7.47 (m, 2H), 5.30 (q, J = 6.5 Hz, 1H), 1.91 (d, J = 6.7 Hz, 3H) | 193.29, 134.00, 133.63, 128.87, 128.70, 41.42, 20.10 |
| 2-Bromo-1-(3-bromophenyl)ethanone | 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H) | Not available |
Note: Data for bromo-phenalenones is limited in the literature. The table above includes data for related brominated ketones as a reference. Further research is needed to populate this table with a wider range of bromo-phenalenone derivatives.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.[2][3][4]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. For bromo-phenalenones, characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone, the C=C bonds of the aromatic rings, and the C-Br bond. The exact positions of these bands can be influenced by the substitution pattern on the aromatic system.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (ketone) | 1680 - 1720 |
| C=C (aromatic) | 1450 - 1600 |
| C-Br | 500 - 600 |
This table provides general ranges. Specific values for bromo-phenalenones would require experimental data.
Biological Activity and Mechanism of Action
While data specifically on bromo-phenalenones is sparse, studies on the parent phenalenone molecule suggest that these compounds can act as photosensitizers in photodynamic therapy (PDT). Upon activation by light, they can generate reactive oxygen species (ROS), which are highly cytotoxic to cancer cells. This ROS production can induce apoptosis through both the extrinsic and intrinsic pathways.
Proposed Cytotoxic Mechanism of Bromo-Phenalenones
Based on the known mechanism of phenalenone-mediated photodynamic therapy, a proposed pathway for the cytotoxic action of bromo-phenalenones is the induction of apoptosis. This process is likely initiated by the generation of intracellular ROS, which can trigger a cascade of cellular events leading to programmed cell death.
Figure 1: Proposed signaling pathway for bromo-phenalenone-induced apoptosis.
Experimental and Logical Workflow
The investigation of bromo-phenalenones follows a logical progression from synthesis to biological evaluation. The following diagram outlines a typical workflow for researchers in this field.
Figure 2: General workflow for the synthesis and evaluation of bromo-phenalenones.
Conclusion
While bromo-phenalenones have not been identified from natural sources, their synthesis provides access to a class of compounds with potential applications in photodynamic therapy and other areas of medicinal chemistry. The protocols and data presented in this guide offer a foundational resource for researchers interested in exploring the synthesis, characterization, and biological activity of these intriguing synthetic molecules. Further research is warranted to expand the library of bromo-phenalenone derivatives and to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 6-Bromo-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of 6-Bromo-1H-phenalen-1-one, a halogenated derivative of the photochemically active 1H-phenalen-1-one. The strategic application of spectroscopic and crystallographic techniques is paramount in unequivocally defining its molecular structure, a critical step in understanding its physicochemical properties and potential applications in materials science and drug development. While specific data for the 6-bromo derivative is not extensively published, this guide outlines the established protocols and expected outcomes based on the well-characterized parent compound and its analogues.
Spectroscopic and Crystallographic Data Summary
The structural confirmation of this compound relies on a suite of analytical techniques. The expected quantitative data from these analyses are summarized below.
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (δ 7.5-8.7 ppm), distinct splitting patterns influenced by the bromine substituent. |
| Coupling Constants (J) | Ortho, meta, and para couplings characteristic of the phenalenone ring system. | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (δ ~183 ppm), aromatic carbons (δ 120-140 ppm), carbon bearing bromine at a downfield shift. |
| Mass Spec. | Molecular Ion Peak [M]⁺ | Isotopic pattern characteristic of a monobrominated compound (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| High-Resolution MS | Precise mass measurement to confirm the elemental composition (C₁₃H₇BrO). | |
| FT-IR | Wavenumber (ν) | Strong C=O stretch (~1640 cm⁻¹), C=C aromatic stretches (~1570-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |
| X-ray Cryst. | Crystal System | Dependent on crystallization conditions. |
| Space Group | To be determined. | |
| Unit Cell Dimensions | To be determined. |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the structural elucidation of this compound are provided below. These protocols are based on established procedures for similar phenalenone derivatives.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and establish connectivity through spin-spin coupling.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
2D NMR (COSY, HSQC, HMBC) Protocols:
-
Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.
-
Run Heteronuclear Single Quantum Coherence (HSQC) experiments to identify one-bond ¹H-¹³C correlations.
-
Conduct Heteronuclear Multiple Bond Correlation (HMBC) experiments to determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
Protocol:
-
Introduce the sample into the ion source (e.g., via electrospray ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the spectrum for the molecular ion peak and its characteristic isotopic pattern for bromine.
-
Perform high-resolution mass analysis to obtain the accurate mass and confirm the elemental formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the carbonyl, aromatic C=C, and C-Br functional groups.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Crystal Growth:
-
Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., dichloromethane/petroleum ether).[2]
Data Collection and Structure Refinement Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]
-
Process the diffraction data, including integration of reflection intensities and absorption correction.[3]
-
Solve the crystal structure using direct methods or Patterson methods.[3]
-
Refine the structural model using full-matrix least-squares on F².[3]
Visualizing the Elucidation Process
The logical workflow for the structural elucidation of this compound is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the structural determination of this compound.
This comprehensive approach, integrating various analytical techniques, ensures an unambiguous determination of the molecular structure of this compound, providing a solid foundation for further research and development.
References
Spectroscopic and Photochemical Profile of 6-Bromo-1H-phenalen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and photochemical properties of 6-Bromo-1H-phenalen-1-one, a halogenated derivative of the versatile phenalenone core structure. Phenalenones are a class of polycyclic aromatic ketones known for their unique photophysical properties and potential applications in materials science and medicine, particularly as photosensitizers in photodynamic therapy.[1][2] This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and application of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.7 | dd | ~7.5, 1.0 | H-9 |
| ~8.2 | d | ~8.0 | H-2 or H-7 |
| ~8.0 | d | ~8.0 | H-2 or H-7 |
| ~7.8 | m | - | Aromatic Protons |
| ~7.6 | dd | ~8.0, 7.5 | H-8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~183-185 | C=O (C-1) |
| ~140-142 | Quaternary Carbon |
| ~135-136 | Quaternary Carbon |
| ~131-133 | CH |
| ~130-132 | Quaternary Carbon |
| ~128-130 | CH |
| ~127-129 | C-Br (C-6) |
| ~126-128 | CH |
| ~125-127 | Quaternary Carbon |
| ~124-126 | CH |
| ~123-125 | CH |
| ~122-124 | Quaternary Carbon |
| ~120-122 | CH |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₇BrO |
| Molecular Weight | ~259.10 g/mol |
| Expected [M]⁺ and [M+2]⁺ Peaks | m/z ~258 and ~260 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1640-1660 | Strong | C=O stretch (conjugated ketone) |
| ~1580-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1400-1500 | Medium | Aromatic C=C stretch |
| ~800-900 | Strong | C-H out-of-plane bending |
| ~600-700 | Medium | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Solvent |
| ~350-370 | Common organic solvents (e.g., ethanol, acetonitrile) |
| ~250-270 | Common organic solvents (e.g., ethanol, acetonitrile) |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available. However, established methods for the synthesis of phenalenone and its derivatives, along with standard spectroscopic techniques, can be adapted.
Synthesis of this compound (Proposed)
A plausible synthetic route involves the bromination of 1H-phenalen-1-one.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Procedure:
-
Preparation of 1H-phenalen-1-one: Synthesize 1H-phenalen-1-one from naphthalene and cinnamoyl chloride using a Friedel-Crafts acylation followed by cyclization, as described in the literature.[3]
-
Bromination: To a solution of 1H-phenalen-1-one in an inert solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction: Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, filter the reaction mixture and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
Workflow for Spectroscopic Analysis
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-Bromo-1H-phenalen-1-one (CAS Number: 72736-07-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-phenalen-1-one, with the CAS number 72736-07-3, is a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. Phenalenones, in general, are recognized for their potent photosensitizing properties, making them a subject of significant interest in various fields, including photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the known properties, synthesis, biological activities, and suppliers of this compound, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of its parent compound, 1H-phenalen-1-one, provide a useful reference point. The introduction of a bromine atom is expected to influence properties such as molecular weight, melting point, and spectroscopic characteristics.
| Property | Value | Reference |
| CAS Number | 72736-07-3 | Internal Data |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₇BrO | [2] |
| Molecular Weight | 259.10 g/mol | [2] |
| Canonical SMILES | C1=CC2=C3C(=C(C=C2)Br)C=CC(=O)C3=C1 | Internal Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Note: The lack of specific experimental data for this compound highlights an area for further research.
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, with chemical shifts influenced by the bromine substituent and the conjugated ketone system.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms of the phenalenone core, with the carbon atom attached to the bromine atom showing a characteristic shift.
Synthesis
A detailed experimental protocol for the specific synthesis of this compound was not found in the available literature. However, a general method for the synthesis of brominated phenalenone derivatives can be inferred from related syntheses. For instance, the synthesis of 2-(Bromomethyl)-1H-phenalen-1-one involves the reaction of 1H-phenalen-1-one with paraformaldehyde and hydrobromic acid in a mixture of glacial acetic acid and phosphoric acid.[3]
A plausible synthetic route to this compound could involve the direct bromination of 1H-phenalen-1-one using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The regioselectivity of this reaction would be a critical factor to control.
Biological Activity and Signaling Pathways
Phenalenone and its derivatives are well-documented as potent Type II photosensitizers, meaning they can generate cytotoxic singlet oxygen upon irradiation with light.[4] This property forms the basis of their application in photodynamic therapy (PDT) for the treatment of cancer and other diseases.
Studies on the parent compound, phenalenone, have shown that its photodynamic activity induces apoptosis (programmed cell death) in human tumor cells. This process is mediated through the activation of specific signaling pathways, namely the caspase-8 and p38 mitogen-activated protein kinase (p38-MAPK) pathways.[5]
Caspase-8 Signaling Pathway
The extrinsic apoptosis pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8. Activated caspase-8 then initiates a downstream cascade of effector caspases, ultimately leading to the execution of apoptosis. The photodynamic action of phenalenones is believed to trigger this pathway.
References
- 1. 6-Bromo-1H-phenalene | C13H9Br | CID 46912022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 72736-07-3|this compound|BLD Pharm [bldpharm.com]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Bromo-1H-phenalen-1-one in Photodynamic Therapy
Disclaimer: Direct experimental data for 6-Bromo-1H-phenalen-1-one in photodynamic therapy (PDT) is limited in publicly available literature. The following application notes and protocols are substantially based on research conducted on a closely related and well-characterized derivative, OE19 , which is a phenalenone containing an amine at the 6-position and bromine atoms at the 2- and 5-positions. These protocols provide a foundational framework for researchers investigating the potential of bromo-phenalenone derivatives in PDT.
Introduction
1H-phenalen-1-one (PN) is a potent Type II photosensitizer, demonstrating a near-unity quantum yield of singlet oxygen, a key cytotoxic agent in photodynamic therapy.[1] However, its utility in clinical applications is hampered by its absorption in the UV-A to violet spectral range and a lack of fluorescence for imaging-guided therapy. To overcome these limitations, research has focused on the synthesis of PN derivatives with red-shifted absorption spectra and enhanced photophysical properties.
Bromination of the phenalenone core, often in conjunction with the introduction of electron-donating groups, is a key strategy to enhance intersystem crossing and, consequently, singlet oxygen production via the heavy-atom effect. This document provides an overview of the application of bromo-phenalenone derivatives, with a specific focus on the principles and protocols derived from studies on the promising photosensitizer, OE19.
Photosensitizer Properties
The introduction of bromine and amine functionalities to the phenalenone scaffold in OE19 results in significantly altered and therapeutically favorable photophysical properties compared to the parent compound.
Table 1: Photophysical Properties of OE19 and Parent Compound (PN)
| Property | 1H-phenalen-1-one (PN) | OE19 (6-amino-2,5-dibromo-1H-phenalen-1-one) |
| Maximum Absorption (λmax) | ~360 nm | 525 nm (in DMSO) |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | Not specified in provided results |
| Maximum Emission (λem) | Non-fluorescent | Red fluorescence |
| Singlet Oxygen Quantum Yield (ΦΔ) | Nearly 1.0 | Efficiently produced |
| Fluorescence Quantum Yield (Φf) | Negligible | Efficiently produced |
Data for OE19 is presented as described in the literature.[1]
Mechanism of Action
The primary mechanism of phototoxicity for bromo-phenalenone derivatives in PDT is the Type II pathway. Upon excitation with light of an appropriate wavelength, the photosensitizer transitions to an excited triplet state. Through intersystem crossing, it transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then induces oxidative stress, damaging cellular components and leading to cell death through apoptosis or necrosis.[1]
References
Application Notes and Protocols: Antimicrobial Photodynamic Therapy with 6-Bromo-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 6-Bromo-1H-phenalen-1-one as a photosensitizer in antimicrobial photodynamic therapy (aPDT). This document is intended to guide researchers in the evaluation and application of this promising compound for the inactivation of a broad spectrum of microbial pathogens.
Introduction
Antimicrobial photodynamic therapy (aPDT) is an emerging and promising alternative to conventional antimicrobial treatments, offering a multi-target approach that minimizes the development of microbial resistance.[1] The therapy relies on the interplay of a non-toxic photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce microbial cell death.[1]
Phenalen-1-one and its derivatives have garnered significant attention as potent photosensitizers due to their near-unity singlet oxygen quantum yields.[2][3] The introduction of a bromine atom to the phenalen-1-one scaffold, as in this compound, is a strategic modification anticipated to enhance the photodynamic efficacy through the "heavy-atom effect," which promotes intersystem crossing to the triplet state and subsequent energy transfer to molecular oxygen.[2]
Photosensitizer Profile: this compound
While specific experimental data for this compound is not extensively available in the public domain, the known properties of the parent compound, phenalen-1-one, and the predictable effects of bromination provide a strong basis for its application in aPDT. Phenalen-1-one is a highly efficient Type II photosensitizer, and brominated derivatives are expected to maintain or exceed this high singlet oxygen quantum yield.[2][4]
Table 1: Photophysical and Photochemical Properties of Phenalenone Derivatives
| Compound | Absorption Maxima (λmax) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Phenalen-1-one | ~360 nm | ≈ 1.0 | PBS (pH 7.4) | [2] |
| Brominated Phenalenone Derivatives | Expected red-shift from parent compound | Expected to be high (≥ 0.8) | Various | [2] |
Mechanism of Action
The antimicrobial action of this compound in aPDT is primarily mediated by the generation of singlet oxygen. The proposed signaling pathway is illustrated below.
Caption: Mechanism of antimicrobial photodynamic therapy with this compound.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound in aPDT. Optimization may be required for specific microbial strains and experimental conditions.
Protocol 1: Synthesis of this compound
Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for aPDT
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound required for photodynamic inactivation of a microbial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
96-well microtiter plates
-
Light source with an appropriate wavelength for excitation of the photosensitizer (e.g., LED array)
-
Plate reader for measuring optical density (OD)
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial culture to a final concentration of approximately 10⁵ CFU/mL.
-
Include control wells:
-
Microbes only (no photosensitizer, no light)
-
Microbes with photosensitizer (no light - "dark toxicity" control)
-
Microbes with light exposure (no photosensitizer - "light toxicity" control)
-
-
Incubate the plate in the dark for a predetermined period (e.g., 30-60 minutes) to allow for photosensitizer uptake.
-
Expose the plate to the light source for a specific duration and at a defined irradiance.
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 18-24 hours).
-
Determine the MIC as the lowest concentration of the photosensitizer that results in no visible growth (no turbidity) after incubation.
Table 2: Representative Data Structure for aPDT MIC Determination
| Microbial Strain | Photosensitizer Concentration (µM) | Light Dose (J/cm²) | Incubation Time (min) | Log₁₀ Reduction (CFU/mL) |
| S. aureus | X | Y | Z | |
| E. coli | X | Y | Z |
Protocol 3: In Vitro Log Reduction Assay
This protocol is used to quantify the antimicrobial efficacy of aPDT with this compound by determining the reduction in viable microbial cell counts.
Materials:
-
Same as for MIC determination
-
Phosphate-buffered saline (PBS)
-
Agar plates corresponding to the growth medium
Procedure:
-
Prepare test tubes with a standardized microbial suspension (e.g., 10⁷-10⁸ CFU/mL) in PBS or growth medium.
-
Add this compound to the desired final concentration.
-
Incubate in the dark for a specific period.
-
Irradiate the samples as described for the MIC assay.
-
Perform serial dilutions of the treated and control samples in PBS.
-
Plate the dilutions onto agar plates and incubate at the appropriate temperature until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable cell count (CFU/mL).
-
Calculate the log₁₀ reduction in CFU/mL compared to the untreated control.
Workflow for aPDT Efficacy Testing:
Caption: Experimental workflow for assessing the antimicrobial efficacy of aPDT.
Data Interpretation and Troubleshooting
-
High Dark Toxicity: If significant microbial death is observed in the "dark toxicity" control, the photosensitizer may possess intrinsic antimicrobial activity independent of light activation. This could be concentration-dependent.
-
Low Phototoxicity: If minimal microbial killing is observed after irradiation, consider optimizing the following parameters:
-
Photosensitizer Concentration: Increase the concentration of this compound.
-
Light Dose: Increase the irradiance or the duration of light exposure.
-
Incubation Time: A longer incubation period may be required for sufficient uptake of the photosensitizer by the microbial cells.
-
Wavelength: Ensure the light source wavelength corresponds to the absorption spectrum of the photosensitizer.
-
Conclusion
This compound holds significant potential as a highly effective photosensitizer for antimicrobial photodynamic therapy. Its anticipated high singlet oxygen quantum yield makes it a compelling candidate for the inactivation of a wide range of pathogenic microorganisms. The protocols provided herein offer a framework for the systematic evaluation of its aPDT efficacy. Further research is warranted to fully characterize its photophysical properties and to establish its in vivo efficacy and safety profile.
References
- 1. Frontiers | Insights Into Mechanisms of Antimicrobial Photodynamic Action Toward Biofilms Using Phenalen-1-One Derivatives as Photosensitizers [frontiersin.org]
- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenalen-1-one-Mediated Antimicrobial Photodynamic Therapy: Antimicrobial Efficacy in a Periodontal Biofilm Model and Flow Cytometric Evaluation of Cytoplasmic Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
6-Bromo-1H-phenalen-1-one: Application Notes for Photocatalysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-Bromo-1H-phenalen-1-one as a highly efficient photosensitizer for a variety of applications in organic synthesis. Due to the heavy-atom effect of the bromine substituent, this derivative of 1H-phenalen-1-one is expected to exhibit an excellent singlet oxygen quantum yield, making it a powerful tool for photocatalytic reactions.
Photophysical Properties
This compound is anticipated to possess photophysical properties characteristic of an effective Type II photosensitizer. The introduction of a bromine atom onto the phenalenone core is known to enhance intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), which is crucial for efficient energy transfer to molecular oxygen to generate singlet oxygen (¹O₂).
| Property | Expected Value/Range | Notes |
| Absorption Maximum (λmax) | 350 - 400 nm | The exact maximum may vary depending on the solvent. The absorption spectrum of phenalenone derivatives typically shows two main bands. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Strong absorption in the near-UV and visible regions is characteristic of the phenalenone chromophore. |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.8 - 1.0 | Phenalenone itself has a ΦΔ close to unity. The heavy-atom effect of bromine is expected to maintain or enhance this high quantum yield. |
| Fluorescence Quantum Yield (Φf) | Very low (< 0.05) | Efficient intersystem crossing to the triplet state leads to minimal fluorescence.[1] |
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the direct electrophilic bromination of 1H-phenalen-1-one. The regioselectivity will be directed by the existing carbonyl group and the overall electronic structure of the polycyclic aromatic system.
Experimental Protocol: Electrophilic Bromination
-
Dissolution: Dissolve 1H-phenalen-1-one (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.
Applications in Organic Synthesis
As a potent singlet oxygen generator, this compound is an ideal photosensitizer for a range of organic transformations.
[2+2] Cycloaddition of Alkenes
Singlet oxygen can react with electron-rich alkenes to form dioxetanes, which can then be converted to 1,2-diols.
-
Reactant Mixture: In a photoreactor tube, dissolve the alkene substrate (1.0 eq) and this compound (1-5 mol%) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Oxygenation: Bubble oxygen through the solution for 15-20 minutes to ensure saturation.
-
Irradiation: While maintaining a slow stream of oxygen, irradiate the reaction mixture with a visible light source (e.g., blue LEDs, ~400 nm) at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Reduction: After completion, concentrate the reaction mixture. The resulting dioxetane can be reduced to the corresponding 1,2-diol by treatment with a reducing agent like thiourea or triphenylphosphine.
-
Purification: Purify the diol product by column chromatography.
| Substrate | Product | Expected Yield |
| Tetramethylethylene | 2,3-Dimethyl-2,3-butanediol | High |
| Cyclopentene | cis-1,2-Cyclopentanediol | Moderate to High |
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides can be achieved without over-oxidation to sulfones using singlet oxygen.
-
Reaction Setup: In a photoreactor tube, combine the sulfide (1.0 eq) and this compound (1-2 mol%) in a solvent like methanol or acetonitrile.
-
Oxygenation: Saturate the solution with oxygen by bubbling for 15 minutes.
-
Irradiation: Irradiate the mixture with visible light while maintaining an oxygen atmosphere.
-
Monitoring: Follow the disappearance of the starting sulfide by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting sulfoxide by column chromatography.
| Substrate | Product | Expected Yield |
| Thioanisole | Methyl phenyl sulfoxide | High |
| Dibenzyl sulfide | Dibenzyl sulfoxide | High |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the use of this compound as a photosensitizer.
Caption: Mechanism of Type II photosensitization by this compound.
Caption: General workflow for a photocatalytic reaction using this compound.
References
Application Notes & Protocol: Measurement of Singlet Oxygen Generation by 6-Bromo-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, plays a crucial role in various chemical and biological processes. Its potent oxidizing capabilities are harnessed in applications such as photodynamic therapy (PDT), photocatalysis, and fine chemical synthesis. The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of ¹O₂.
1H-Phenalen-1-one (PN) and its derivatives are recognized as highly efficient Type II photosensitizers, exhibiting near-unity singlet oxygen quantum yields.[1][2] These compounds absorb light and transfer the energy to ground state triplet oxygen (³O₂) to produce singlet oxygen.[1] This document provides a detailed protocol for measuring the singlet oxygen generation by 6-Bromo-1H-phenalen-1-one, a halogenated derivative of this important class of photosensitizers. While specific photophysical data for this compound is not extensively reported, substitutions on the phenalenone skeleton, including halogens, that are not strongly electron-donating do not significantly diminish the high singlet oxygen quantum yield.[3] Therefore, the protocols outlined below are based on established methods for phenalenone and its derivatives.
Physicochemical Properties of Phenalenone Derivatives
The photophysical properties of photosensitizers are critical for their application. The following table summarizes key data for the parent compound, 1H-phenalen-1-one, and general observations for its derivatives.
| Compound | Absorption Max (λmax) | Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| 1H-phenalen-1-one (PN) | ~360 nm | ~10,000 M⁻¹cm⁻¹[1] | < 0.01[3] | ≈ 0.98[3] | Chloroform |
| General PN Derivatives | 330 - 430 nm (n → π*)[3][4] | Variable | Generally low (< 0.05)[1] | High (close to unity)[3][5] | Various |
Experimental Protocols
Two primary methods for the determination of singlet oxygen generation are detailed below: a direct method based on the detection of ¹O₂ phosphorescence and an indirect method using a chemical trap.
Protocol 1: Direct Measurement via Near-Infrared Phosphorescence
This method is the most direct and unambiguous way to detect singlet oxygen, by measuring its characteristic phosphorescence emission at approximately 1270 nm.[3]
Materials and Equipment:
-
This compound
-
1H-phenalen-1-one (as a reference standard, ΦΔ ≈ 0.98 in CHCl₃)[3]
-
Spectroscopic grade solvent (e.g., chloroform, acetonitrile)
-
Fluorometer equipped with:
-
Excitation source (e.g., Xenon lamp or laser)
-
Excitation and emission monochromators
-
A near-infrared (NIR) detector sensitive in the 1270 nm region (e.g., InGaAs detector)
-
-
Quartz cuvettes (4-sided clear)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and the reference standard (1H-phenalen-1-one) in the chosen solvent.
-
Prepare working solutions with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Measure the UV-Vis absorption spectra of all sample and reference solutions to determine the absorbance at the chosen excitation wavelength.
-
-
Phosphorescence Measurement:
-
Set the excitation wavelength of the fluorometer (e.g., 360 nm).
-
Scan the emission spectrum from 1200 nm to 1350 nm to detect the characteristic singlet oxygen phosphorescence peak at ~1270 nm.
-
Record the integrated intensity of the phosphorescence signal for both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths, detector settings).
-
-
Calculation of Singlet Oxygen Quantum Yield (ΦΔ): The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to the standard (ΦΔ_std) using the following equation:
ΦΔ_sample = ΦΔ_std * (I_sample / I_std) * (A_std / A_sample)
Where:
-
I_sample and I_std are the integrated phosphorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
Protocol 2: Indirect Measurement using a Chemical Trap (e.g., 9,10-Anthracenediyl-bis(methylene)dimalonic acid - ABDA)
This method relies on a chemical probe that reacts with singlet oxygen, leading to a measurable change in its spectroscopic properties (e.g., absorbance or fluorescence). ABDA is a common trap that is bleached by singlet oxygen.[1]
Materials and Equipment:
-
This compound
-
Reference photosensitizer (e.g., 1H-phenalen-1-one or Rose Bengal)
-
9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
Light source with a specific wavelength for irradiation (e.g., filtered lamp or LED)
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bars
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of ABDA in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of this compound and the reference photosensitizer.
-
In a quartz cuvette, prepare a solution containing a known concentration of the photosensitizer and ABDA in the desired solvent (e.g., PBS with a small percentage of DMSO to aid solubility). The final concentration of the photosensitizer should result in an absorbance of ~0.1 at the irradiation wavelength, and the initial absorbance of ABDA at its maximum (~378 nm) should be around 1.0.
-
-
Irradiation and Monitoring:
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum of the solution, focusing on the absorbance of ABDA.
-
Irradiate the solution with the light source while stirring.
-
At regular time intervals, stop the irradiation and record the absorbance spectrum of ABDA.
-
Continue this process until a significant decrease in ABDA absorbance is observed.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
-
Data Analysis:
-
Plot the absorbance of ABDA at its maximum wavelength as a function of irradiation time for both the sample and the reference.
-
Determine the initial rate of ABDA photobleaching (k) from the slope of the linear portion of the plot for both the sample (k_sample) and the reference (k_std).
-
-
Calculation of Singlet Oxygen Quantum Yield (ΦΔ): The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (P_std / P_sample)
Where:
-
ΦΔ_std is the known singlet oxygen quantum yield of the reference photosensitizer.
-
k_sample and k_std are the rates of ABDA photobleaching for the sample and standard, respectively.
-
P_sample and P_std are the rates of photon absorption by the sample and standard, which are proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength.
-
Visualizations
Singlet Oxygen Generation Pathway
The following diagram illustrates the mechanism of Type II photosensitization, by which this compound generates singlet oxygen.
Caption: Type II photosensitization mechanism.
Experimental Workflow for Direct Detection
This diagram outlines the steps for the direct measurement of singlet oxygen phosphorescence.
Caption: Workflow for direct singlet oxygen detection.
Experimental Workflow for Indirect Detection
This diagram shows the workflow for the indirect measurement of singlet oxygen using a chemical trap.
Caption: Workflow for indirect singlet oxygen detection.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Uptake and Localization of 6-Bromo-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular uptake and subcellular localization of 6-Bromo-1H-phenalen-1-one, a compound of interest for its potential as a photosensitizer in photodynamic therapy (PDT). The protocols outlined below are designed to be adaptable to various cell lines and experimental setups.
Introduction
This compound belongs to the phenalenone class of compounds, which are recognized for their high singlet oxygen quantum yield.[1][2][3][4] This property makes them promising candidates for PDT, a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death.[1] Understanding the cellular uptake and subcellular localization of these compounds is critical for optimizing their therapeutic efficacy and elucidating their mechanism of action. Bromination of the phenalenone core can enhance the heavy-atom effect, potentially leading to more efficient singlet oxygen production.[1] Some phenalenone derivatives exhibit fluorescence, which can be leveraged for imaging and localization studies.[1]
Data Presentation
Quantitative analysis of this compound uptake can be achieved through various methods, including fluorescence-based assays, flow cytometry, and mass spectrometry. The following tables provide a template for organizing and presenting the collected data.
Table 1: Time-Dependent Cellular Uptake of this compound
| Incubation Time (hours) | Intracellular Concentration (µM or ng/10^6 cells) | Standard Deviation |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
Table 2: Dose-Dependent Cellular Uptake of this compound
| External Concentration (µM) | Intracellular Concentration (µM or ng/10^6 cells) | Standard Deviation |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the cellular uptake and localization of this compound.
Protocol 1: Quantification of Cellular Uptake by Fluorescence Spectroscopy
This protocol is suitable if this compound exhibits intrinsic fluorescence.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Microplate reader with fluorescence capabilities
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare working solutions of this compound in complete cell culture medium at the desired concentrations. Remove the old medium from the cells and add the medium containing the compound.
-
Incubation: Incubate the cells for various time points (for time-dependent studies) or with different concentrations (for dose-dependent studies) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any compound adhering to the cell surface.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.
-
Lysate Collection: Collect the cell lysates and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Fluorescence Measurement: Transfer the supernatant to a new microplate and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for this compound.
-
Standard Curve: Prepare a standard curve of this compound in the lysis buffer to determine the concentration of the compound in the cell lysates.
-
Cell Number Normalization: Determine the cell number in parallel wells for each condition to normalize the uptake data (e.g., per million cells).
Protocol 2: Subcellular Localization by Fluorescence Microscopy
This protocol allows for the visualization of the compound's distribution within the cell.
Materials:
-
This compound
-
Cells grown on glass coverslips or in imaging-grade multi-well plates
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI (for nuclear staining)
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or imaging plates and treat with this compound as described in Protocol 1.
-
Organelle Staining (Optional, for co-localization): During the last 30-60 minutes of incubation with the compound, add the desired organelle-specific probe to the medium, following the manufacturer's instructions.
-
Washing: Wash the cells three times with warm PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (if required for antibody staining, not always necessary for small molecules): If needed, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images in the respective channels for DAPI (blue), this compound (if fluorescent), and the organelle probe.
-
Image Analysis: Merge the images to determine the subcellular localization of this compound by observing the overlap of its signal with those of the specific organelle markers.
Protocol 3: Quantification of Cellular Uptake by Flow Cytometry
This protocol is a high-throughput method for quantifying cellular uptake based on the compound's fluorescence.
Materials:
-
This compound
-
Cell suspension
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells that are later detached with trypsin.
-
Incubation: Incubate the cells with the compound for the desired time and at the desired concentration.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation and resuspension.
-
Resuspension: Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with the appropriate laser and detect the emission in the corresponding channel.
-
Data Analysis: Gate the live cell population based on forward and side scatter. The geometric mean fluorescence intensity of the gated population is proportional to the amount of internalized compound.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Bromo-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalenones are a class of polycyclic aromatic compounds that have garnered significant interest due to their diverse biological activities. Various derivatives of the core 1H-phenalen-1-one structure, isolated from fungi and plants, have demonstrated cytotoxic properties against a range of cancer cell lines. Some phenalenones are known to be potent photosensitizers, inducing cell death upon light activation through the generation of singlet oxygen. Furthermore, studies on different phenalenone derivatives have revealed their potential to induce apoptosis through various cellular signaling pathways, making them promising candidates for anticancer drug development.
This document provides a generalized framework for assessing the in vitro cytotoxicity of 6-Bromo-1H-phenalen-1-one, a specific derivative for which detailed public data is not yet available. The protocols and potential mechanisms described herein are based on established methodologies and findings for other structurally related phenalenone compounds.
Data Presentation: Comparative Cytotoxicity of Phenalenone Derivatives
To provide a context for the potential cytotoxic potency of this compound, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for other phenalenone derivatives against various cell lines.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Peniciphenalenin G | Caco-2 (colorectal cancer) | 21.4 | [1][2] |
| Known Compound 2 (from P. oxalicum) | Caco-2 (colorectal cancer) | 52.1 | [1][2] |
| Known Compound 3 (from P. oxalicum) | Caco-2 (colorectal cancer) | 39.2 | [1][2] |
| Regorafenib (Positive Control) | Caco-2 (colorectal cancer) | 8.2 | [1][2] |
| Peniciphenalenin G | IEC-6 (normal intestinal epithelial) | > 80 | [2] |
Experimental Protocols
The following are detailed protocols for foundational in vitro cytotoxicity assays that can be applied to evaluate the biological activity of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the research focus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation solution or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway for Phenalenone-Induced Apoptosis
Based on studies of other phenalenones, a potential mechanism of action for this compound could be the induction of apoptosis. Phenalenone photodynamic therapy has been shown to induce apoptosis through both extrinsic and intrinsic pathways, often involving the activation of caspase-8 and p38-MAPK.
Caption: Potential apoptosis induction pathway.
References
Application Notes and Protocols: Synthesis of 6-Bromo-1H-phenalen-1-one Derivatives for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 6-Bromo-1H-phenalen-1-one derivatives as targeted therapeutic agents. The protocols detailed below are based on established synthetic methodologies for phenalenone compounds and their analogs.
Introduction
1H-Phenalen-1-one (PN), a polycyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a range of biological activities, including anticancer properties.[2] The introduction of a bromine atom at the 6-position of the phenalenone core creates a key intermediate for further functionalization, enabling the development of derivatives with enhanced potency and target specificity. These derivatives are promising candidates for targeted therapies, including photodynamic therapy (PDT) and kinase inhibition.
One notable derivative, 6-amino-2,5-dibromo-1H-phenalen-1-one (referred to as OE19 in scientific literature), exhibits potent photocytotoxicity against cancer cells, highlighting the potential of this scaffold in developing targeted anticancer agents.[3] This document outlines the synthetic protocols for key intermediates and a bioactive derivative, summarizes their biological activities, and discusses the signaling pathways implicated in their therapeutic effects.
Experimental Protocols
Protocol 1: Synthesis of 1H-Phenalen-1-one (1)
The parent compound, 1H-phenalen-1-one, is the foundational starting material for all subsequent derivatives. An efficient synthesis involves a microwave-assisted Friedel-Crafts acylation followed by intramolecular cyclization.[4]
Materials:
-
Naphthalene
-
trans-Cinnamoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve naphthalene (7.5 mmol) and trans-cinnamoyl chloride (1.25 g) in CH₂Cl₂ (7.5 mL) in a flask suitable for microwave synthesis.
-
Cool the mixture in an ice bath for 10 minutes.
-
Slowly add AlCl₃ (3 g) to the cooled solution while stirring.
-
Stir the mixture for an additional 10 minutes at 4°C.
-
Irradiate the reaction mixture in a microwave reactor for 12 minutes at 100 W.
-
After cooling, pour the reaction mixture into 100 mL of 37% HCl.
-
Filter the resulting mixture. Dilute the filtrate with water and extract with CH₂Cl₂.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-phenalen-1-one (1) as a yellow powder.
Protocol 2: Proposed Synthesis of this compound (3)
Step 1: Synthesis of 6-Nitro-1H-phenalen-1-one
-
This step would involve the electrophilic nitration of the 1H-phenalen-1-one core. The conditions would need to be carefully controlled to favor substitution at the 6-position.
Step 2: Synthesis of 6-Amino-1H-phenalen-1-one (2)
-
The nitro group of 6-nitro-1H-phenalen-1-one is reduced to an amino group, commonly using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 3: Synthesis of this compound (3) via Sandmeyer Reaction
-
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide.[5][6][7]
Materials:
-
6-Amino-1H-phenalen-1-one (2)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
Procedure:
-
Dissolve 6-Amino-1H-phenalen-1-one (2) in an aqueous solution of HBr.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of NaNO₂ in water to the cooled solution to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound (3).
Protocol 3: Synthesis of 6-Amino-2,5-dibromo-1H-phenalen-1-one (OE19) (4)
This protocol is based on the synthesis of the highly active photodynamic therapy agent, OE19.[3] The synthesis starts with the readily available 6-amino-1H-phenalen-1-one (2).
Materials:
-
6-Amino-1H-phenalen-1-one (2)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve 6-Amino-1H-phenalen-1-one (2) in DMF.
-
Add excess equivalents of NBS to the solution. The use of excess NBS promotes di-bromination at the 2 and 5 positions.[3]
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography to yield 6-Amino-2,5-dibromo-1H-phenalen-1-one (4).
Data Presentation
The following tables summarize the key quantitative data for the parent phenalenone and the bioactive derivative OE19.
Table 1: Photophysical Properties of Phenalenone Derivatives [3]
| Compound | λabs (nm) in PBS | Singlet Oxygen Quantum Yield (ΦΔ) |
| 1H-Phenalen-1-one (1) | 350 | ~1.0 |
| 6-Amino-1H-phenalen-1-one (2) | 450 | Not Reported (likely low) |
| 6-Amino-2,5-dibromo-1H-phenalen-1-one (OE19) (4) | 525 | Significantly increased from (2) |
Table 2: Biological Activity of 6-Amino-2,5-dibromo-1H-phenalen-1-one (OE19) (4) [3]
| Cell Line | Assay | IC50 |
| PANC-1 (Pancreatic Cancer) | Photocytotoxicity | Nanomolar potency |
Application Notes
Targeted Therapy via Photodynamic Therapy (PDT)
This compound derivatives, particularly those with electron-donating groups and heavy atoms like bromine, are excellent candidates for photodynamic therapy. The derivative OE19, with an amino group at the 6-position and bromine atoms at the 2 and 5-positions, demonstrates key features of an effective photosensitizer:
-
Red-shifted Absorption: The absorption maximum is shifted to a longer wavelength (525 nm), allowing for deeper tissue penetration of light.[3]
-
Efficient Singlet Oxygen Production: The presence of bromine atoms enhances singlet oxygen generation through the heavy-atom effect.[3]
-
High Photocytotoxicity: OE19 induces cell death in cancer cells with high potency upon light activation.[3]
The mechanism of PDT-induced cell death is primarily through apoptosis, triggered by the generation of reactive oxygen species (ROS) that cause cellular damage.[3][8]
Targeted Therapy via Kinase Inhibition
Phenalenone derivatives have also been explored as potential inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Casein kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and promotes cell proliferation and survival.[9][10] Computational studies have suggested that fungal phenalenones have the potential to act as CK2 inhibitors.[10] The this compound scaffold provides a starting point for the design and synthesis of derivatives that could target the ATP-binding site of CK2 and other kinases, offering a non-photodynamic approach to targeted therapy.
Visualizations
Caption: Synthetic workflow for this compound derivatives and their applications.
Caption: Signaling pathway of PDT-induced apoptosis.
Caption: Inhibition of the CK2 signaling pathway by phenalenone derivatives.
References
- 1. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 2. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Photodynamic Therapy Induced Cell Death Mechanisms in Breast Cancer [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of 6-Bromo-1H-phenalen-1-one in Advanced Oxidative Wastewater Treatment
Application Note AP-WWT-6BPO-001
Introduction
Conventional wastewater treatment methodologies often struggle to eliminate persistent organic pollutants (POPs), which pose significant environmental and health risks. Advanced Oxidation Processes (AOPs) represent a promising tertiary treatment strategy, employing highly reactive oxygen species (ROS) to degrade these recalcitrant compounds.[1][2][3] This application note explores the prospective use of 6-Bromo-1H-phenalen-1-one as a potent photosensitizer in a photocatalytic AOP for the degradation of organic pollutants in wastewater.
1H-phenalen-1-one (PN) and its derivatives are recognized for their exceptional efficiency as Type II photosensitizers, demonstrating a near-unity quantum yield of singlet oxygen (¹O₂) production upon irradiation.[3][4][5] Singlet oxygen is a powerful oxidizing agent capable of degrading a wide array of organic molecules. The introduction of a bromine atom at the 6-position of the phenalenone core is anticipated to maintain, if not enhance, the singlet oxygen quantum yield through the heavy-atom effect, making this compound a prime candidate for photocatalytic wastewater treatment.[5]
This document provides a detailed protocol for a laboratory-scale experiment to evaluate the efficacy of this compound in the degradation of a model organic pollutant, Methylene Blue, in an aqueous solution.
Principle of Operation
The photocatalytic process is initiated by the absorption of light by the this compound molecule. The photosensitizer transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state then transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The singlet oxygen subsequently attacks and degrades the organic pollutant molecules into simpler, less harmful compounds.
Data Presentation
The following tables summarize hypothetical data from an experiment evaluating the photocatalytic degradation of Methylene Blue (MB) using this compound.
Table 1: Experimental Conditions for Photocatalytic Degradation of Methylene Blue
| Parameter | Value |
| Photosensitizer | This compound |
| Photosensitizer Conc. | 10 µM |
| Model Pollutant | Methylene Blue (MB) |
| Initial MB Conc. | 20 mg/L |
| Light Source | 365 nm UV Lamp |
| Light Intensity | 4500 mW/cm² |
| Reaction Volume | 100 mL |
| Temperature | 25 °C |
| pH | 7.0 |
Table 2: Degradation of Methylene Blue over Time
| Time (minutes) | MB Concentration (mg/L) | Degradation Efficiency (%) |
| 0 | 20.0 | 0 |
| 15 | 12.8 | 36 |
| 30 | 7.5 | 62.5 |
| 45 | 3.9 | 80.5 |
| 60 | 1.2 | 94 |
| 90 | < 0.1 | > 99.5 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (1 mM): Accurately weigh 2.59 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., DMSO) to create a 1 mM stock solution. Store this solution in the dark at 4°C.
-
Methylene Blue Stock Solution (100 mg/L): Weigh 10 mg of Methylene Blue and dissolve it in 100 mL of deionized water to prepare a 100 mg/L stock solution.
Protocol 2: Photocatalytic Degradation Experiment
-
Reaction Setup: In a 150 mL quartz reactor vessel, add 80 mL of deionized water.
-
Add 20 mL of the 100 mg/L Methylene Blue stock solution to achieve a final concentration of 20 mg/L.
-
Add 100 µL of the 1 mM this compound stock solution to reach a final concentration of 10 µM.
-
Place the reactor on a magnetic stirrer and ensure continuous mixing.
-
Position a 365 nm UV lamp approximately 10 cm from the reactor.[6]
-
Before irradiation, take a 1 mL aliquot of the solution as the time-zero sample.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw 1 mL aliquots at predetermined time intervals (e.g., 15, 30, 45, 60, and 90 minutes).
-
Immediately analyze the collected samples for Methylene Blue concentration.
Protocol 3: Quantification of Methylene Blue
-
Sample Preparation: If necessary, centrifuge the collected aliquots to remove any precipitate.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorbance wavelength of Methylene Blue (~664 nm) using a UV-Vis spectrophotometer.
-
Concentration Calculation: Use a pre-established calibration curve of Methylene Blue concentration versus absorbance to determine the concentration of the pollutant in each sample.
-
Degradation Efficiency Calculation: Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of Methylene Blue and Cₜ is the concentration at time t.
Visualizations
Caption: Experimental workflow for the photocatalytic degradation of Methylene Blue.
Caption: Mechanism of Type II photosensitization for pollutant degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
6-Bromo-1H-phenalen-1-one for Photoinduced Protein Cross-Linking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoinduced protein cross-linking is a powerful technique for studying protein-protein interactions, elucidating the structure of protein complexes, and identifying drug targets. This method utilizes photosensitizers that, upon activation with light of a specific wavelength, generate reactive species capable of forming covalent bonds between nearby amino acid residues. 1H-phenalen-1-one and its derivatives are known to be highly efficient photosensitizers that generate singlet oxygen with a high quantum yield. The introduction of a bromine atom, as in 6-Bromo-1H-phenalen-1-one, can further enhance the photophysical properties relevant to this application through the heavy-atom effect.
This document provides a theoretical framework and generalized protocols for the application of this compound as a photosensitizer for photoinduced protein cross-linking. The protocols outlined below are based on established methods for photosensitizer-mediated protein cross-linking and may require optimization for specific protein systems.
Principle of Action
The proposed mechanism for this compound-induced protein cross-linking primarily involves the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen, through a Type II photochemical reaction.
Upon absorption of light, the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of singlet oxygen. The generated singlet oxygen can then react with electron-rich side chains of amino acids such as histidine, tryptophan, tyrosine, methionine, and cysteine, leading to the formation of covalent cross-links between interacting proteins.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of this compound photoinduced protein cross-linking.
Quantitative Data
Currently, there is a lack of specific published data on the direct application of this compound for protein cross-linking. The following table presents hypothetical and expected photophysical properties based on the known characteristics of phenalenone and its derivatives. These values should be experimentally determined for the specific conditions used.
| Parameter | Expected Value/Range | Significance |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ at λmax | Efficiency of light absorption. |
| Excitation Wavelength (λmax) | 350 - 400 nm | Wavelength for optimal activation. |
| Singlet Oxygen Quantum Yield (ΦΔ) | > 0.9 | High efficiency in generating the cross-linking agent. |
| Triplet State Lifetime (τT) | 10 - 100 µs | Sufficiently long lifetime for efficient energy transfer to oxygen. |
| Optimal Concentration | 10 - 100 µM | Concentration range for effective cross-linking without causing protein damage. |
| Irradiation Time | 1 - 15 minutes | Time required for sufficient cross-linking, dependent on light intensity and sample. |
Experimental Protocols
Note: These are generalized protocols and must be optimized for your specific proteins of interest and experimental setup.
Protocol 1: In Vitro Photoinduced Cross-Linking of Purified Proteins
Objective: To covalently cross-link interacting purified proteins using this compound.
Materials:
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Purified protein samples (Protein A and Protein B) in a suitable buffer (e.g., PBS, HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
UV lamp with an emission maximum around 365 nm (or appropriate wavelength based on the absorbance spectrum of the photosensitizer).
-
Reaction tubes (e.g., quartz or UV-transparent microcentrifuge tubes).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM sodium azide).
-
SDS-PAGE reagents and equipment.
-
Mass spectrometer for analysis (optional).
Workflow Diagram:
Application Notes and Protocols for Photophysical Measurements of 6-Bromo-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-phenalen-1-one is a halogenated derivative of the polycyclic aromatic ketone phenalenone. Phenalenone and its derivatives are of significant interest in photochemistry and photobiology due to their potent photosensitizing capabilities, particularly in the generation of singlet oxygen.[1] The introduction of a heavy atom like bromine is known to influence the photophysical properties of organic molecules, often enhancing intersystem crossing from the excited singlet state to the triplet state. This can lead to increased phosphorescence and higher quantum yields of singlet oxygen production, making this compound a promising candidate for applications in photodynamic therapy, photocatalysis, and materials science.
These application notes provide a detailed experimental framework for the comprehensive photophysical characterization of this compound. The protocols outlined below describe the setup and procedures for measuring key photophysical parameters, including UV-Vis absorption, fluorescence emission, phosphorescence, excited-state lifetimes, and quantum yields.
Photophysical Data
Table 1: Absorption and Emission Properties of a Brominated Phenalenone Derivative in Chloroform
| Parameter | Value |
| Absorption Maximum (λabs) | ~350 - 400 nm |
| Molar Extinction Coefficient (ε) | Data not available |
| Emission Maximum (λem) | Fluorescence is typically weak |
| Stokes Shift | Dependent on emission maximum |
Table 2: Luminescence Quantum Yields and Lifetimes of a Brominated Phenalenone Derivative in Chloroform
| Parameter | Value |
| Fluorescence Quantum Yield (ΦF) | < 0.01[2] |
| Phosphorescence Quantum Yield (ΦP) | Data not available |
| Fluorescence Lifetime (τF) | Data not available |
| Phosphorescence Lifetime (τP) | Data not available |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.71[2] |
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., chloroform, acetonitrile, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.
-
From the stock solution, prepare a series of dilutions with concentrations ranging from 1 µM to 50 µM.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to 200-800 nm.
-
Use the pure solvent as a blank to record the baseline.
-
-
Measurement:
-
Record the absorption spectra of the diluted solutions.
-
Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λabs).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.
-
The molar extinction coefficient (ε) can be determined from the slope of the resulting linear fit.
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of this compound.
Materials:
-
This compound solution (absorbance < 0.1 at the excitation wavelength)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes
-
Fluorometer
Protocol:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) to the absorption maximum of this compound.
-
Set the emission wavelength range to scan from λex + 10 nm to 800 nm.
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Measurement:
-
Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample spectrum.
-
Record the emission spectrum of the this compound solution.
-
Record the emission spectrum of the fluorescence standard under identical experimental conditions (same λex, slit widths, and solvent if possible).
-
-
Data Analysis (Relative Quantum Yield Calculation):
-
Integrate the area under the emission curves for both the sample and the standard.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the relative fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Phosphorescence Spectroscopy
Objective: To measure the phosphorescence emission spectrum and lifetime of this compound.
Materials:
-
This compound solution
-
Spectroscopic grade solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran, ethanol)
-
Quartz phosphorescence tube
-
Fluorometer with a phosphorescence mode and a pulsed excitation source
-
Liquid nitrogen dewar
Protocol:
-
Sample Preparation:
-
Degas the solution of this compound by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which quenches phosphorescence.
-
Seal the phosphorescence tube.
-
-
Instrument Setup:
-
Set the instrument to phosphorescence mode.
-
Set the excitation wavelength to the absorption maximum.
-
Cool the sample to 77 K by immersing the tube in liquid nitrogen within the dewar of the instrument.
-
Set the delay time after the excitation pulse to allow for the decay of fluorescence.
-
Set the gate time (the period during which the emission is collected).
-
-
Measurement:
-
Record the phosphorescence emission spectrum.
-
For lifetime measurements, record the decay of the phosphorescence intensity over time after the excitation pulse.
-
-
Data Analysis:
-
The phosphorescence lifetime (τP) is determined by fitting the decay curve to a single or multi-exponential function.
-
Transient Absorption Spectroscopy
Objective: To observe the triplet-triplet absorption and determine the triplet state lifetime of this compound.
Materials:
-
This compound solution (degassed)
-
Spectroscopic grade solvent
-
Quartz cuvette
-
Nanosecond transient absorption spectrometer (pump-probe setup)
Protocol:
-
Instrument Setup:
-
The setup typically consists of a pulsed laser for excitation (pump beam) and a broadband light source as a probe beam.
-
The pump wavelength should be set to the absorption maximum of the sample.
-
The probe beam passes through the sample and is detected by a monochromator and a fast detector.
-
-
Measurement:
-
The sample is excited by the pump pulse, and the change in absorbance of the probe beam is measured at various time delays after the pump pulse.
-
Spectra are recorded at different time delays to observe the formation and decay of transient species.
-
-
Data Analysis:
-
The transient absorption spectrum will show a ground-state bleach at the absorption wavelengths of the sample and positive absorption bands corresponding to the excited triplet state.
-
The decay of the triplet-triplet absorption signal at a specific wavelength is monitored over time and fitted to a kinetic model to determine the triplet state lifetime (τT).
-
Visualizations
Caption: Workflow for photophysical measurements.
Caption: Key photophysical processes.
References
Troubleshooting & Optimization
"optimizing reaction conditions for the synthesis of 6-Bromo-1H-phenalen-1-one"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-phenalen-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: I am getting a very low yield of the desired 6-bromo product. What are the possible causes and solutions?
A1: Low yields can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure your starting material, 1H-phenalen-1-one, is pure and dry, as impurities can interfere with the reaction. The choice of brominating agent and reaction conditions are also critical. N-Bromosuccinimide (NBS) is a common reagent for such reactions. The reaction may require optimization of temperature and reaction time. Consider monitoring the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Additionally, the work-up procedure should be carefully executed to avoid loss of product.
Q2: My final product is a mixture of mono-brominated isomers. How can I improve the regioselectivity for the 6-position?
A2: Achieving high regioselectivity in the bromination of polycyclic aromatic ketones like 1H-phenalen-1-one can be challenging. The electronic properties of the phenalenone ring system direct electrophilic substitution to several positions. To favor bromination at the 6-position, consider the following:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF).
-
Lewis Acid Catalyst: The addition of a mild Lewis acid catalyst could enhance the selectivity by coordinating with the carbonyl group and directing the electrophile.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the thermodynamically more stable product.
Q3: I observe the formation of di- and poly-brominated byproducts. How can I prevent this?
A3: The formation of multiple brominated species is typically due to over-bromination. To minimize this, you should:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will lead to polybromination. Consider adding the brominating agent portion-wise to maintain a low concentration throughout the reaction.
-
Reaction Time: As mentioned, monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Q4: The purification of this compound is proving difficult. What are the recommended methods?
A4: Purification of brominated aromatic compounds can be challenging due to the potential for co-eluting isomers. Column chromatography is the most common method. Here are some tips for effective purification:
-
Silica Gel Selection: Use high-quality silica gel with a suitable particle size for good separation.
-
Solvent System Optimization: A systematic approach to finding the right eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. A shallow gradient can improve the separation of closely related isomers.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the regioselectivity of bromination of 1H-phenalen-1-one?
A1: The regioselectivity of electrophilic aromatic substitution on the 1H-phenalen-1-one core is governed by the electron-donating and electron-withdrawing effects of the carbonyl group and the overall electronic structure of the polycyclic system. The carbonyl group is deactivating and meta-directing with respect to the ring it is part of. However, the extended π-system of the phenalenone nucleus complicates simple predictions. Computational studies can provide insights into the most electron-rich positions and therefore the most likely sites of electrophilic attack.
Q2: Are there alternative brominating agents to NBS for this synthesis?
A2: Yes, several other brominating agents can be considered, each with its own reactivity and selectivity profile. These include:
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst. It is a strong brominating agent and may lead to over-bromination if not carefully controlled.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A milder source of electrophilic bromine.
-
Tetrabutylammonium tribromide (TBATB): A stable, solid brominating agent that can offer improved handling and selectivity in some cases.
The choice of reagent will depend on the desired reactivity and the specific reaction conditions you aim to explore.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic techniques is essential for confirming the structure and assessing the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, including the position of the bromine atom on the phenalenone ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of a bromine atom (due to the characteristic isotopic pattern of bromine).
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
Experimental Protocols
Note: The following is a hypothetical, representative protocol for the synthesis of this compound, as a specific, optimized procedure was not found in the initial literature search. This protocol is intended as a starting point for optimization.
Synthesis of this compound
-
Materials:
-
1H-phenalen-1-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1H-phenalen-1-one in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Bromination of 1H-phenalen-1-one.
| Entry | Brominating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield of 6-Bromo Isomer (%) |
| 1 | NBS (1.1) | CH₂Cl₂ | 0 | 4 | 45 |
| 2 | NBS (1.1) | CH₂Cl₂ | 25 (rt) | 2 | 35 (with side products) |
| 3 | NBS (1.1) | CH₃CN | 0 | 6 | 55 |
| 4 | Br₂ (1.1) / AlCl₃ (0.1) | CS₂ | 0 | 3 | 30 (with polybromination) |
| 5 | DBDMH (1.2) | CCl₄ | 25 (rt) | 8 | 50 |
This data is illustrative and intended to guide optimization efforts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
"purification of 6-Bromo-1H-phenalen-1-one by column chromatography"
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 6-Bromo-1H-phenalen-1-one by column chromatography.
Troubleshooting Guide
Q1: My this compound is not moving down the column, even with a relatively polar solvent system. What should I do?
A1: If your compound is not eluting, it may be due to insufficient solvent polarity or strong interaction with the stationary phase.
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the ethyl acetate concentration. For very polar compounds, a solvent system containing a small amount of methanol in dichloromethane or chloroform can be effective.[1][2][3]
-
Check for Compound Stability: Verify that your compound is stable on silica gel, as decomposition can lead to streaking or immobility.[1] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.
-
Consider a Different Stationary Phase: If the compound is highly polar, consider using a more polar stationary phase like alumina or a reversed-phase silica gel.[1]
Q2: The separation between this compound and an impurity is very poor, even though they have different Rf values on the TLC plate. How can I improve the resolution?
A2: Poor separation can result from several factors, including improper solvent selection and column packing.
-
Optimize the Solvent System: A large difference in Rf on a TLC plate does not always translate to good separation on a column.[1] Experiment with different solvent systems to maximize the separation factor (ΔRf). Try solvent systems with different selectivities, such as replacing hexane with toluene or ethyl acetate with dichloromethane.
-
Use a shallower solvent gradient: If you are using a gradient elution, a shallower gradient around the elution point of your compound can improve separation.
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation. The column should be perfectly vertical, and the silica slurry should be homogenous.
-
Dry Loading: If your compound is not highly soluble in the mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of the column.
Q3: My purified this compound is showing signs of degradation after purification. What could be the cause?
A3: Degradation on the column is a common issue, especially for sensitive compounds.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. You can neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine or pyridine before packing the column.
-
Minimize Time on the Column: The longer the compound is on the column, the greater the chance of degradation. Use a faster flow rate or a slightly more polar solvent system to reduce the purification time.
-
Use an Alternative Stationary Phase: If your compound is particularly sensitive to silica, consider using a less acidic stationary phase like Florisil or alumina.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on purifications of similar phenalenone derivatives, a good starting point would be a non-polar/polar solvent mixture.[2][4] Common systems include hexane/ethyl acetate, dichloromethane/petroleum ether, or chloroform/methanol.[2][3][4] It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q2: What type of stationary phase is recommended for the purification of this compound?
A2: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of phenalenone derivatives and is a suitable choice for this compound.[5][6]
Q3: How can I visualize this compound on a TLC plate and during column chromatography?
A3: this compound is a colored compound, appearing as a yellow powder, which should be visible on the column and TLC plate.[2][3] Additionally, it should be UV active due to its aromatic nature, allowing for visualization under a UV lamp (typically at 254 nm).
Q4: What are the potential impurities I might encounter during the synthesis and purification of this compound?
A4: Impurities can include starting materials, byproducts from the synthesis, and degradation products. For instance, in syntheses of similar compounds, unreacted starting materials or products of side reactions are common impurities that need to be removed during chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The specific solvent system should be optimized using TLC prior to performing the column chromatography.
1. Preparation of the Stationary Phase:
- Prepare a slurry of silica gel in the initial, less polar mobile phase.
- Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
- Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
- Carefully apply the sample to the top of the silica gel bed using a pipette.
- Drain the solvent until the sample has entered the silica gel.
- Gently add a small layer of sand on top of the silica gel to prevent disturbance of the sample layer.
3. Elution:
- Carefully add the mobile phase to the column.
- Begin elution, collecting fractions in test tubes or vials.
- If a gradient elution is required, gradually increase the polarity of the mobile phase.
4. Fraction Analysis:
- Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.
- Combine the pure fractions.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for phenalenone derivatives. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | Start with a low polarity (e.g., 9:1) and increase polarity as needed. |
| Dichloromethane/Petroleum Ether | An alternative system for separation.[2] | |
| Chloroform/Methanol | Useful for more polar compounds.[2][3][4] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Substituted Phenalenones
Welcome to the technical support center for the synthesis of substituted phenalenones. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these complex molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted phenalenones, offering potential causes and solutions.
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Phenalenone (PN) Core | - Incomplete reaction. - Suboptimal reaction time and temperature. - Degradation of starting materials or product. | - Utilize microwave activation to drastically reduce reaction time from hours to minutes and improve yield.[1][2] - Ensure slow and careful addition of AlCl₃ at low temperatures (e.g., in an ice bath) to control the reaction exotherm.[1] - Use fresh cinnamoyl chloride and naphthalene. |
| Poor Regioselectivity in Electrophilic Substitution (e.g., Sulfonation) | - Harsh reaction conditions (e.g., high temperature, concentrated acids).[1][2] - Multiple reactive sites on the phenalenone core. | - Employ milder reaction conditions. For sulfonation, using Na₂SO₃ with a surfactant in a mixed solvent system can provide better regioselectivity for the 2-position compared to concentrated H₂SO₄ at high temperatures.[1][2] - Consider using a directing group to favor substitution at the desired position. |
| Difficulty in Achieving Desired Substitution on the Phenalenone Ring | - Steric hindrance from existing substituents. - Electronic effects of existing substituents deactivating the ring towards the desired reaction. | - Modify the synthetic route to introduce the desired substituent at an earlier stage. - Use a more reactive reagent or a catalyst to overcome the activation barrier. - Protect existing functional groups that may interfere with the reaction. |
| Unwanted Side Reactions During Functionalization | - Over-alkylation or multiple substitutions. - Reaction with other functional groups present in the molecule. | - Use a stoichiometric amount of the reagent. - Employ protecting groups for sensitive functionalities. - Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired product. |
| Reduced Singlet Oxygen Quantum Yield in a Derivative | - Introduction of electron-donating groups or extending the π-conjugation can decrease the photosensitizing capabilities.[1][2] | - Introduce a methylene bridge between the phenalenone core and the new functional group to help preserve the singlet oxygen quantum yield.[1][3] - Avoid direct conjugation of electron-donating moieties to the phenalenone system if high singlet oxygen yield is critical. |
| Product Purification Challenges | - Formation of tars or polymeric materials. - Similar polarity of the product and byproducts. | - For the initial phenalenone synthesis, purification of the black tar may not be necessary for subsequent steps.[1] - Utilize column chromatography with a carefully selected eluent system for purification of derivatives.[1] - Recrystallization can be an effective purification method for solid products. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing the unsubstituted phenalenone (PN) core?
A1: The reaction of naphthalene and cinnamoyl chloride via a Friedel-Crafts reaction followed by aromatization is a common method.[4] To significantly improve efficiency, the use of microwave irradiation is recommended, which can reduce the reaction time from 3 hours to as little as 12 minutes and often results in a product of sufficient purity for subsequent steps without extensive purification.[1][2]
Q2: How can I introduce functional groups onto the phenalenone core without significantly diminishing its photosensitizing properties?
A2: A key strategy is to use a methylene bridge to insulate the phenalenone core from the electronic effects of the substituent.[1][3] Starting with a chloromethyl or bromomethyl derivative of phenalenone allows for the subsequent nucleophilic substitution to introduce a wide range of functional groups while retaining a high singlet oxygen quantum yield.[1]
Q3: I am struggling with controlling the position of substitution on the phenalenone ring. What should I do?
A3: Regioselectivity is a common challenge. For instance, direct sulfonation with concentrated sulfuric acid at high temperatures can lead to a mixture of products at positions 2 and 5.[1][2] A more controlled approach is to first synthesize a halogenomethyl derivative (e.g., 2-(bromomethyl)-1H-phenalen-1-one) and then perform a nucleophilic substitution, which ensures regioselective functionalization at the 2-position.[1][2]
Q4: What are some common starting materials for creating a variety of substituted phenalenones?
A4: 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) and 2-(bromomethyl)-1H-phenalen-1-one (PNBr) are excellent and versatile precursors.[1] They can be readily synthesized from phenalenone and used in various nucleophilic substitution reactions to introduce amines, azides, thiols, and other functional groups.[1]
Q5: How do different types of substituents affect the photophysical properties of phenalenone?
A5: Electron-withdrawing groups or the presence of a methylene bridge generally do not significantly affect the singlet oxygen quantum yield.[1][2] Conversely, electron-donating groups or extending the π-conjugation can significantly decrease the photosensitizer's efficiency.[1][2] The position of substitution also matters; for example, substituents at position 6 can lead to larger fluorescence quantum yields compared to those at position 3.[2]
Experimental Protocols
Synthesis of 1H-Phenalen-1-one (PN) using Microwave Irradiation
This protocol is an improved method that significantly reduces reaction time.[1][2]
Materials:
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Naphthalene
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Cinnamoyl chloride
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Dichloromethane (CH₂Cl₂)
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Aluminum chloride (AlCl₃)
Procedure:
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Dissolve naphthalene (7.5 mmol) and cinnamoyl chloride (1.25 g) in CH₂Cl₂ (7.5 mL).
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Cool the mixture in an ice bath for 10 minutes.
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Slowly add AlCl₃ (3 g) to the mixture.
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Stir the mixture for 10 minutes at 4 °C.
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The reaction can be completed using microwave activation, reducing the reaction time to approximately 12 minutes.[1][2]
Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl)
Materials:
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1H-Phenalen-1-one (PN)
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Paraformaldehyde
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Glacial acetic acid
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85% Phosphoric acid
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Hydrochloric acid (37%)
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5 M Sodium hydroxide (NaOH)
Procedure:
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Mix PN (54 mmol), paraformaldehyde (29.7 g), glacial acetic acid (216 mL), and 85% phosphoric acid (135 mL).
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Warm the mixture to 110 °C until all solids are dissolved.
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Add hydrochloric acid (144 mL, 37%) and maintain the reaction at 110 °C for 16 hours.[2]
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After cooling to room temperature, pour the solution into 500 mL of ice water.
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Increase the pH with 5 M NaOH to precipitate the product.[2]
Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN₃)
Materials:
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2-(Chloromethyl)-1H-phenalen-1-one (PNCl)
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Sodium azide (NaN₃)
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Methanol (MeOH)
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Water
Procedure:
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Dissolve PNCl (15 mmol) and NaN₃ (300 mmol) in a mixture of MeOH (1.08 L) and water (120 mL).
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Stir the solution at room temperature for 24 hours.[2]
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The product can be isolated by filtration and purified as needed.
Data Presentation
Table 1: Summary of Reaction Yields for Selected Phenalenone Derivatives
| Derivative | Starting Material | Key Reagents | Yield (%) | Reference |
| 1H-Phenalen-1-one (PN) | Naphthalene, Cinnamoyl chloride | AlCl₃, Microwave | 58 | [1] |
| 2-(Hydroxymethyl)-1H-phenalen-1-one (PNOH) | PNCl | H₂O, NaHCO₃ | 92 | [2] |
| S-((1-oxo-1H-Phenalen-2-yl)methyl) Ethanethioate (PNSAc) | PNCl | Potassium thioacetate | 77 | [1] |
| 2-(Thiocyanatomethyl)-1H-phenalen-1-one (PNSCN) | PNCl | KSCN | 47 | [1] |
| Sodium (1-oxo-1H-Phenalen-2-yl)methanesulfonate (PNS) | PNBr | Na₂SO₃, Surfactant | 36 | [1][2] |
Visualizations
Experimental Workflow: Synthesis of Substituted Phenalenones
References
"minimizing side reactions in the bromination of 1H-phenalen-1-one"
Technical Support Center: Bromination of 1H-phenalen-1-one
Welcome to the technical support center for the bromination of 1H-phenalen-1-one. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize their synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 1H-phenalen-1-one.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Monobrominated Product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC. - Adjust the stoichiometry of the brominating agent. - Optimize the reaction temperature; lower temperatures may increase selectivity. |
| Formation of Polybrominated Products | - Excess brominating agent. - Reaction time is too long. - High reaction temperature. | - Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0-1.2 equivalents for monobromination). - Carefully monitor the reaction and quench it once the starting material is consumed. - Conduct the reaction at a lower temperature to reduce the rate of subsequent brominations. |
| Mixture of Isomers (e.g., 2-bromo, 5-bromo, 6-bromo) | - Reaction conditions favoring multiple reaction pathways (α-bromination and electrophilic aromatic substitution). - Choice of solvent and catalyst. | - To favor α-bromination (2-position), consider radical conditions (e.g., NBS with a radical initiator like AIBN or light). - For electrophilic aromatic substitution, use a Lewis acid catalyst (e.g., FeBr₃) or a protic acid, but be aware that this can lead to a mixture of aromatic isomers. - Solvent polarity can influence regioselectivity; non-polar solvents may favor radical pathways, while polar solvents can promote ionic pathways. |
| Formation of 2-(Bromomethyl)-1H-phenalen-1-one | - This is a specific reaction involving bromomethylation, not direct bromination of the phenalenone core. | - This product is synthesized via a specific protocol using paraformaldehyde and hydrobromic acid, not by direct bromination of 1H-phenalen-1-one with agents like Br₂ or NBS.[1] |
| Difficulty in Product Purification | - Similar polarities of the desired product and side products. - Presence of unreacted starting material. | - Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary. - Recrystallization can be an effective method for purifying the major product if a suitable solvent is found. - Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the bromination of 1H-phenalen-1-one?
A1: The primary side reactions include the formation of polybrominated products and the generation of a mixture of constitutional isomers. 1H-phenalen-1-one has multiple reactive sites: the α-carbon to the ketone (C2), and several positions on the aromatic rings (e.g., C5, C6). Reaction conditions will dictate the major and minor products. For instance, a known side product upon further bromination is a dibrominated species with bromine atoms at the 2- and 5-positions.[2]
Q2: How can I selectively obtain the 2-bromo-1H-phenalen-1-one isomer?
A2: Selective bromination at the α-position of a ketone is typically favored under radical conditions. The use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions (UV light) in a non-polar solvent like carbon tetrachloride can promote the formation of the 2-bromo isomer.
Q3: What conditions favor bromination on the aromatic ring?
A3: Electrophilic aromatic substitution is favored in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) with a source of electrophilic bromine (e.g., Br₂). The choice of solvent can also play a role, with polar solvents potentially favoring the ionic mechanism of electrophilic aromatic substitution.
Q4: Is it possible to predict the major aromatic substitution isomer?
A4: Predicting the exact regioselectivity of electrophilic aromatic substitution on the phenalenone core can be complex. The directing effects of the carbonyl group (meta-directing and deactivating) and the overall electronic nature of the polycyclic aromatic system will influence the position of bromination. Computational studies may provide insight into the most likely positions of electrophilic attack.
Q5: What is the role of N-bromosuccinimide (NBS) in this reaction?
A5: N-bromosuccinimide (NBS) is a versatile brominating agent. It can serve as a source of electrophilic bromine, particularly in the presence of an acid catalyst, leading to aromatic substitution. Alternatively, under radical conditions (initiation by light or a radical initiator), it provides a low concentration of bromine radicals, favoring allylic or benzylic bromination, and in the case of ketones, α-bromination.
Data on Reaction Conditions and Product Distribution
The following table summarizes the expected impact of different reaction parameters on the product distribution in the bromination of 1H-phenalen-1-one. This data is representative and based on general principles of organic chemistry, as specific comparative studies for this compound are not widely available.
| Parameter | Condition | Expected Major Product(s) | Expected Minor Product(s) |
| Brominating Agent | NBS (1.1 eq), AIBN, CCl₄, reflux | 2-Bromo-1H-phenalen-1-one | Aromatic monobrominated isomers |
| Br₂ (1.1 eq), FeBr₃, CH₂Cl₂, 0 °C to rt | Mixture of aromatic monobrominated isomers (e.g., 5-bromo, 6-bromo) | 2-Bromo-1H-phenalen-1-one, Dibrominated products | |
| Stoichiometry | > 2 eq. of NBS or Br₂ | Dibrominated products (e.g., 2,5-dibromo) | Monobrominated isomers, Tribrominated products |
| Solvent | Non-polar (e.g., CCl₄, hexane) | Favors radical pathway (α-bromination) | Products from ionic pathways |
| Polar aprotic (e.g., CH₃CN, DMF) | Favors ionic pathway (aromatic substitution) | Products from radical pathways | |
| Temperature | Low (0-25 °C) | Increased selectivity for the kinetically favored product | Reduced rates of side reactions |
| High (reflux) | May lead to a mixture of products and increased polybromination | Favors thermodynamically stable products |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1H-phenalen-1-one (Hypothetical Procedure based on General Methods)
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Reaction Setup: To a solution of 1H-phenalen-1-one (1.0 g, 5.55 mmol) in 50 mL of anhydrous carbon tetrachloride, add N-bromosuccinimide (1.08 g, 6.11 mmol, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~20 mg).
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Reaction Execution: Heat the mixture to reflux (approximately 77 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-1H-phenalen-1-one.
Protocol 2: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one[1]
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Reaction Setup: In a round-bottom flask, mix 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL).
-
Reaction Execution: Warm the mixture to 110 °C until the solids dissolve. Add 48% hydrobromic acid (236 mL) and maintain the temperature at 110 °C for 16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of an ice-water mixture. Neutralize the solution with 0.5 M NaOH followed by solid K₂CO₃.
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Purification: The product can be isolated by filtration and further purified by recrystallization or column chromatography.
Visualizations
Caption: Competing pathways in the bromination of 1H-phenalen-1-one.
Caption: Troubleshooting logic for bromination side reactions.
References
"stability of 6-Bromo-1H-phenalen-1-one in different solvents"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-1H-phenalen-1-one. The information provided is intended to assist in developing experimental protocols for assessing the stability of this compound in various solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and dissolution of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the compound not dissolving in my chosen solvent? | - Low Solubility: this compound may have inherently low solubility in the selected solvent. - Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the compound. - Insufficient Solvent Volume: The amount of solvent may be too low to dissolve the given quantity of the compound. | - Attempt to dissolve the compound using a sequence of mechanical procedures, such as vortexing or sonication in a water bath.[1] - If the compound remains insoluble, consider gentle warming up to 37°C.[1] - If solubility is still an issue, try a different solvent with a different polarity. A good starting point would be solvents commonly used for similar compounds, such as DMSO, DMF, or chlorinated solvents like dichloromethane. - Increase the volume of the solvent incrementally until the compound dissolves. |
| The solution of this compound has changed color over time. What does this indicate? | - Degradation: A color change can be an indicator of chemical degradation. Phenalenone derivatives can be sensitive to light and air. - Reaction with Solvent: The compound may be reacting with the solvent, especially if the solvent is not of high purity or contains reactive impurities. - pH Shift: If using a protic solvent or a buffered solution, a change in pH could potentially alter the chromophore of the molecule. | - Analyze the solution using techniques like HPLC or LC-MS to identify any degradation products. - Prepare fresh solutions before use and store them protected from light and air. - Ensure the use of high-purity, anhydrous solvents. - If working with aqueous or protic solvents, monitor the pH of the solution. |
| I observe precipitation in my stock solution after storage. How can I prevent this? | - Supersaturation: The initial dissolution may have resulted in a supersaturated solution that is not stable over time, especially with temperature fluctuations. - Low Temperature Storage: Storing the solution at low temperatures (e.g., -20°C) can significantly decrease the solubility of the compound. - Solvent Evaporation: If the container is not properly sealed, solvent evaporation can lead to an increase in concentration and subsequent precipitation. | - Determine the optimal concentration for stable stock solutions at your desired storage temperature. - Before use, allow the solution to equilibrate to room temperature and vortex to ensure any precipitate has redissolved. - Use tightly sealed vials (e.g., with PTFE-lined caps) to prevent solvent evaporation. |
| My analytical results (e.g., HPLC, NMR) show unexpected peaks. What could be the cause? | - Degradation Products: The new peaks are likely degradation products of this compound. - Solvent Adducts: In some cases, the compound may form adducts with the solvent, especially in mass spectrometry analysis. - Contamination: The sample or solvent may be contaminated. | - Compare the chromatogram or spectrum of a freshly prepared solution with that of an aged solution to identify peaks corresponding to degradation. - Use LC-MS to identify the mass of the unknown peaks, which can help in identifying degradation products or solvent adducts. - Run a blank (solvent only) to check for solvent-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: As a solid, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Some phenalenone derivatives are stored under an inert atmosphere (e.g., argon) at low temperatures (-22°C) to prevent oxidation. For solutions, it is advisable to prepare them fresh. If storage is necessary, store in tightly sealed vials, protected from light, at a low temperature (e.g., -20°C or -80°C). However, be mindful of potential precipitation at lower temperatures.
Q2: In which solvents is this compound likely to be most stable?
Q3: Is this compound sensitive to light?
A3: Phenalenone and its derivatives are known photosensitizers, which means they can be reactive upon exposure to light. Therefore, it is highly recommended to handle the compound and its solutions in low-light conditions and to store them in amber vials or containers wrapped in aluminum foil.
Q4: Are there any known reactive incompatibilities with certain solvents?
A4: Protic solvents (e.g., methanol, ethanol, water) could potentially participate in photochemical reactions with phenalenone derivatives. Additionally, solvents with nucleophilic or electrophilic impurities may react with the compound over time. Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.
Experimental Protocol for Stability Assessment
This protocol provides a general workflow for determining the stability of this compound in a chosen solvent.
Objective: To quantify the degradation of this compound in a specific solvent over time under defined conditions.
Materials:
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This compound
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High-purity solvents (e.g., DMSO, DMF, acetonitrile, methanol)
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Volumetric flasks and pipettes
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HPLC or LC-MS system with a suitable column (e.g., C18)
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Incubator or water bath
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Autosampler vials
Methodology:
-
Preparation of Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Working Solutions:
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Dilute the stock solution with the same solvent to a suitable working concentration for analysis (e.g., 100 µM).
-
-
Incubation and Sampling:
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Aliquot the working solution into several autosampler vials.
-
Take an initial sample (T=0) for immediate analysis.
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Incubate the remaining vials at a specific temperature (e.g., room temperature or 37°C).
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Collect samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
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To quench any ongoing degradation, samples can be immediately frozen and stored at -80°C until analysis.
-
-
Analytical Method:
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Analyze the samples by HPLC or LC-MS. A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid or other suitable modifier).
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Monitor the peak area of the parent compound at a specific wavelength (e.g., the λmax of this compound).
-
-
Data Analysis:
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Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
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Plot the percentage of the remaining compound versus time to determine the degradation rate.
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Data Presentation
The stability data should be summarized in a clear and structured table. Below is a hypothetical example of how to present such data.
Table 1: Hypothetical Stability of this compound (100 µM) in Various Solvents at 37°C.
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| DMSO | 98.5% | 95.2% | 90.8% |
| Acetonitrile | 99.1% | 97.5% | 96.0% |
| Methanol | 95.3% | 88.7% | 80.1% |
| Water (pH 7.4) | 85.2% | 70.4% | 55.9% |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Interpreting the NMR Spectrum of 6-Bromo-1H-phenalen-1-one
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 6-Bromo-1H-phenalen-1-one. These predictions are based on the analysis of 1H-phenalen-1-one and the known substituent effects of bromine on aromatic systems.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.9 - 8.1 | d | ~9.5 |
| H-3 | 6.7 - 6.9 | d | ~9.5 |
| H-4 | 7.6 - 7.8 | d | ~8.0 |
| H-5 | 7.8 - 8.0 | t | ~8.0 |
| H-7 | 8.2 - 8.4 | d | ~8.0 |
| H-8 | 7.7 - 7.9 | t | ~8.0 |
| H-9 | 8.5 - 8.7 | d | ~8.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 184 - 186 |
| C-2 | 138 - 140 |
| C-3 | 128 - 130 |
| C-3a | 130 - 132 |
| C-4 | 129 - 131 |
| C-5 | 135 - 137 |
| C-6 | 120 - 122 |
| C-6a | 133 - 135 |
| C-7 | 131 - 133 |
| C-8 | 127 - 129 |
| C-9 | 130 - 132 |
| C-9a | 126 - 128 |
| C-9b | 132 - 134 |
Experimental Protocol
Acquiring the NMR Spectrum of this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ may be used if the compound has poor solubility in CDCl₃.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
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Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
Integrate all peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to the ¹H spectrum (e.g., 1024 or more).
-
Set the spectral width to cover the expected range of aromatic and carbonyl carbons (e.g., 0-200 ppm).
-
Process the spectrum similarly to the ¹H spectrum.
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Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
-
Troubleshooting and FAQs
Q1: Why are the chemical shifts in my experimental spectrum different from the predicted values?
A1: Predicted NMR data is an estimation. Several factors can influence the actual chemical shifts:
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Solvent Effects: The choice of deuterated solvent can cause variations in chemical shifts.
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Concentration: Sample concentration can slightly affect the chemical shifts.
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Temperature: The temperature at which the spectrum is acquired can also cause shifts.
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Purity of the Sample: Impurities will introduce additional peaks and may alter the chemical environment of the target molecule.
Q2: I am seeing more peaks in my ¹H NMR spectrum than expected. What could be the cause?
A2: The presence of extra peaks usually indicates impurities in your sample.
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Residual Solvents: Common laboratory solvents from the synthesis or purification steps are frequent impurities.[1][2]
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Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts.
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Water: A broad singlet is often observed for water, with its chemical shift being highly dependent on the solvent and temperature.
Q3: The peaks in my spectrum are broad. How can I improve the resolution?
A3: Peak broadening can be caused by several factors:
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Poor Shimming: Re-shimming the magnetic field can significantly improve peak shape.
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Sample Aggregation: If the sample is too concentrated, molecules may aggregate, leading to broader signals. Diluting the sample might help.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening. Filtering the sample may help remove solid paramagnetic impurities.
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Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, this can also lead to broad peaks.
Q4: How can I be sure about the assignment of the protons in the aromatic region?
A4: For unambiguous assignment, two-dimensional (2D) NMR experiments are highly recommended:
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is very useful for assigning quaternary carbons and piecing together the carbon skeleton.
Visualizing Workflows and Relationships
The following diagrams illustrate the logical workflow for interpreting the NMR spectrum and the expected coupling relationships between the protons of this compound.
References
Validation & Comparative
A Comparative Analysis of 6-Bromo-1H-phenalen-1-one and Other Prominent Photosensitizers for Photodynamic Therapy
For Immediate Release
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers (PS) is paramount. A comprehensive comparison of 6-Bromo-1H-phenalen-1-one with established photosensitizers such as Photofrin®, temoporfin (m-THPC), and zinc phthalocyanine (ZnPc) reveals its potential as a highly efficient singlet oxygen generator, a critical attribute for effective PDT. This guide provides an objective analysis of their performance based on available experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
Performance Overview: A Tabular Comparison
The efficacy of a photosensitizer is determined by a combination of its photophysical and photochemical properties. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength (λmax), the fluorescence quantum yield (Φf), representing the efficiency of light emission, and the singlet oxygen quantum yield (ΦΔ), a measure of the production of cytotoxic singlet oxygen. The phototoxicity, often expressed as the half-maximal inhibitory concentration (IC50), quantifies the concentration of the photosensitizer required to kill 50% of cancer cells upon light activation.
| Photosensitizer | Type/Generation | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Phototoxicity (IC50) |
| This compound | Phenalenone | ~360-430 | ~10,000 | <0.01 | ~0.71* | Data Not Available |
| Photofrin® | Porphyrin (First Generation) | ~630 | ~3,000 | ~0.03 | 0.61 - 0.89 | ~1,200 - 1,270 ng/mL |
| Temoporfin (m-THPC) | Chlorin (Second Generation) | ~652 | ~22,000 | ~0.10 | ~0.45 | ~0.2 - 0.4 µM |
| Zinc Phthalocyanine (ZnPc) | Phthalocyanine (Second Generation) | ~670 | >100,000 | ~0.17-0.30 | 0.48 - 0.68 | ~0.1 - 3.14 µM |
In-Depth Analysis of Photosensitizers
This compound: As a derivative of phenalenone, this compound is recognized as a highly efficient Type II photosensitizer, primarily generating singlet oxygen.[2][4] The introduction of a bromine atom is known to enhance intersystem crossing to the triplet state, a prerequisite for singlet oxygen production, due to the heavy-atom effect.[5][6] While specific data for the 6-bromo isomer is scarce, a related compound, 2-(bromomethyl)-1H-phenalen-1-one, exhibits a high singlet oxygen quantum yield of 0.71.[1] Phenalenones typically absorb in the UV-A to violet light region (360-430 nm), which may limit their application to more superficial tumors.[2] Their low fluorescence quantum yield makes them less suitable for fluorescence-guided PDT.[2][3]
Photofrin®: A first-generation photosensitizer, Photofrin® is a complex mixture of hematoporphyrin derivatives.[7] It has been a clinical benchmark in PDT for many years. Its absorption peak in the red region of the spectrum (~630 nm) allows for deeper tissue penetration compared to UV-absorbing compounds.[7] However, it is associated with prolonged skin photosensitivity.
Temoporfin (m-THPC): Marketed as Foscan®, temoporfin is a potent second-generation photosensitizer with a strong absorption peak at a longer wavelength (~652 nm), enabling treatment of thicker tumors. It exhibits a high singlet oxygen quantum yield and significant phototoxicity at low micromolar concentrations.
Zinc Phthalocyanine (ZnPc): ZnPc is another second-generation photosensitizer characterized by a very high molar extinction coefficient in the red spectral region (~670 nm), leading to efficient light absorption.[8][9] It demonstrates a good singlet oxygen quantum yield and potent phototoxicity.[8] The photophysical properties of ZnPc can be tuned by the addition of various substituents.
Mechanism of Photodynamic Action
The underlying principle of photodynamic therapy involves the activation of a photosensitizer by light of a specific wavelength. This process, in the presence of molecular oxygen, leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic to target cells, ultimately leading to cell death through apoptosis or necrosis.
Caption: General mechanism of photodynamic therapy (PDT).
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of photosensitizers.
Singlet Oxygen Quantum Yield Determination
The singlet oxygen quantum yield (ΦΔ) is determined relative to a standard photosensitizer with a known ΦΔ value. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap for singlet oxygen, as its reaction with ¹O₂ leads to a decrease in its absorbance.
References
- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FURTHER CHARACTERIZATION OF PERINAPHTHENONE [photobiology.com]
- 4. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bromo‐Heptahelicene‐Bis‐Thiadiazole: Photophysics, Chiroptics, and Excited‐State Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Singlet Oxygen Quantum Yield: 6-Bromo-1H-phenalen-1-one versus Rose Bengal
For Immediate Release
In the realm of photochemistry and photodynamic therapy, the efficiency of a photosensitizer is paramount. A key metric for this efficiency is the singlet oxygen quantum yield (ΦΔ), which quantifies the number of singlet oxygen molecules generated per photon absorbed. This guide provides a detailed comparison of the singlet oxygen quantum yield of 6-Bromo-1H-phenalen-1-one and the well-established photosensitizer, Rose Bengal, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available singlet oxygen quantum yield (ΦΔ) data for 1H-phenalen-1-one (as a reference for the bromo-derivative) and Rose Bengal in various solvents.
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference Compound |
| 1H-phenalen-1-one | Chloroform | ~0.98 | - |
| 1H-phenalen-1-one | Various | Close to unity | - |
| This compound | Data not available | Expected to be high (close to 1) | - |
| Rose Bengal | Water | 0.75 | - |
| Rose Bengal | Acetonitrile | 0.53 | - |
| Rose Bengal | Methanol | 0.76 | - |
Note: While a specific experimental value for this compound is not cited in the reviewed literature, the parent compound, 1H-phenalen-1-one, exhibits a singlet oxygen quantum yield approaching unity[1][2][3][4]. The introduction of a bromine atom, a heavy atom, is a common strategy to enhance intersystem crossing and, consequently, the singlet oxygen quantum yield. Therefore, it is reasonable to predict that this compound would maintain a high quantum yield.
Experimental Protocols
The determination of singlet oxygen quantum yield is crucial for characterizing photosensitizers. Two primary methods are employed: direct and indirect detection.
Direct Method: Singlet Oxygen Phosphorescence
This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen upon its decay to the triplet ground state.[5][6]
Methodology:
-
Sample Preparation: A solution of the photosensitizer (e.g., this compound or Rose Bengal) in a suitable solvent is prepared. The concentration is adjusted to have a specific absorbance at the excitation wavelength.
-
Excitation: The solution is irradiated with a pulsed laser at a wavelength where the photosensitizer absorbs.
-
Detection: A sensitive NIR detector, often a time-gated germanium photodiode or a photomultiplier tube, is used to detect the phosphorescence signal, which has a characteristic emission maximum around 1270 nm.[5]
-
Data Analysis: The quantum yield of the sample is calculated by comparing the intensity of its phosphorescence signal to that of a standard photosensitizer with a known quantum yield, measured under identical conditions.[7]
Indirect Method: Chemical Trapping
This method utilizes a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in its chemical or physical properties, such as a decrease in absorbance or fluorescence.[8][9][10] A commonly used chemical trap is 1,3-diphenylisobenzofuran (DPBF).[11][12][13]
Methodology:
-
Sample Preparation: A solution containing both the photosensitizer and the chemical trap (e.g., DPBF) is prepared in an appropriate solvent.
-
Irradiation: The solution is irradiated with a light source at a wavelength absorbed by the photosensitizer but not by the chemical trap.
-
Monitoring: The concentration of the chemical trap is monitored over time by measuring the change in its absorbance or fluorescence. For DPBF, the decrease in its strong absorption band around 410-420 nm is typically followed.[10]
-
Data Analysis: The rate of the trap's degradation is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample is determined by comparing its trapping rate with that of a reference photosensitizer with a known quantum yield, under the same experimental conditions.[11]
Photosensitization Mechanism
Both this compound and Rose Bengal are believed to generate singlet oxygen primarily through a Type II photosensitization mechanism.
Caption: Type II photosensitization mechanism.
Upon absorption of light, the photosensitizer is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen.
Experimental Workflow for Singlet Oxygen Quantum Yield Determination
The following diagram illustrates a typical workflow for the indirect determination of singlet oxygen quantum yield using a chemical trap.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. FURTHER CHARACTERIZATION OF PERINAPHTHENONE [photobiology.com]
- 5. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]
- 6. Direct detection of singlet oxygen via its phosphorescence from cellular and fungal cultures [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optica Publishing Group [opg.optica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Singlet oxygen generation properties of an inclusion complex of cyclic free-base porphyrin dimer and fullerene C 60 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02699D [pubs.rsc.org]
- 12. stars.library.ucf.edu [stars.library.ucf.edu]
- 13. rsc.org [rsc.org]
"antimicrobial efficacy of 6-Bromo-1H-phenalen-1-one against resistant bacteria"
This guide will, therefore, provide a comparative analysis using a well-researched cationic phenalenone derivative, SAPYR (1-((1-Oxo-1H-phenalen-2-yl)methyl)-pyridinium chloride) , as a representative of substituted phenalenones. Its light-activated efficacy will be compared with two standard antibiotics, Ciprofloxacin and Meropenem , against clinically significant resistant bacteria.
Mechanism of Action: Phenalenone-Mediated aPDT
Phenalenone derivatives, including hypothetically 6-Bromo-1H-phenalen-1-one, function as photosensitizers. In the presence of a specific wavelength of light and oxygen, they generate reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic to bacterial cells. This mechanism is non-specific and targets multiple cellular components, making the development of resistance less likely compared to traditional antibiotics that have specific molecular targets.
Caption: Antimicrobial Photodynamic Therapy (aPDT) Mechanism of Phenalenones.
Comparative Efficacy Data
The following table summarizes the antimicrobial efficacy of the representative phenalenone derivative (SAPYR) and standard antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It is crucial to note that the efficacy of SAPYR is dependent on light activation.
| Compound/Agent | Target Organism | Resistance Profile | MIC (µg/mL) | Conditions |
| SAPYR | S. aureus | Methicillin-Resistant (MRSA) | Not Applicable (aPDT) | >6.0 log10 reduction in CFU with light activation |
| Ciprofloxacin | S. aureus | Methicillin-Resistant (MRSA) | 0.25 - >64[1][2][3] | Standard Broth Microdilution |
| Meropenem | P. aeruginosa | Multi-drug Resistant | MIC90: 2.0[4] | Standard Broth Microdilution |
Note on SAPYR Efficacy: The efficacy of aPDT agents like SAPYR is typically measured by the log reduction in Colony Forming Units (CFU) rather than a Minimum Inhibitory Concentration (MIC) as their action is bactericidal upon light activation, not just inhibitory of growth in a static test.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) for conventional antibiotics is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent Stock Solutions: The antibiotic is dissolved in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for MIC Determination by Broth Microdilution.
Antimicrobial Photodynamic Therapy (aPDT) Efficacy Testing
-
Bacterial Suspension Preparation: A standardized bacterial suspension (e.g., 10⁶ CFU/mL) is prepared in a suitable buffer or medium.
-
Photosensitizer Incubation: The phenalenone derivative is added to the bacterial suspension at a specific concentration and incubated for a defined period in the dark to allow for binding or uptake.
-
Light Irradiation: The suspension is then exposed to a light source of a specific wavelength and energy density.
-
Viability Assessment: Following irradiation, serial dilutions of the suspension are plated on appropriate agar plates.
-
CFU Enumeration: After incubation, the number of colonies is counted to determine the CFU/mL, and the log10 reduction in viability compared to untreated controls is calculated.
Comparison and Alternatives
| Feature | This compound (Hypothesized) / SAPYR (aPDT) | Ciprofloxacin (Fluoroquinolone) | Meropenem (Carbapenem) |
| Mechanism | Light-activated ROS production, multi-targeted | Inhibition of DNA gyrase and topoisomerase IV | Inhibition of cell wall synthesis |
| Spectrum | Broad-spectrum against bacteria, fungi, and viruses | Broad-spectrum, but resistance is common | Very broad-spectrum, including many resistant Gram-negatives |
| Resistance | Low potential for resistance development | High rates of resistance in MRSA and other pathogens | Resistance is emerging, often via carbapenemase production |
| Application | Topical or localized infections amenable to light exposure | Systemic infections | Systemic infections, often reserved for severe cases |
Conclusion
While direct data for this compound is pending, the phenalenone class of compounds, represented here by SAPYR, offers a promising alternative to conventional antibiotics for the treatment of localized infections caused by resistant bacteria. The light-activated, multi-targeted mechanism of action presents a significant advantage in overcoming existing resistance mechanisms. In contrast, while antibiotics like ciprofloxacin and meropenem are essential for systemic infections, their efficacy is increasingly compromised by the global rise in antimicrobial resistance. Further investigation into the specific properties of this compound is warranted to fully characterize its potential as a clinical aPDT agent.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. Antibacterial activity of meropenem against Pseudomonas aeruginosa, including antibiotic-induced morphological changes and endotoxin-liberating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Bromination on the Bioactivity of Phenalenones: A Comparative Analysis
A comprehensive review of the structure-activity relationship (SAR) of brominated phenalenone derivatives reveals a landscape ripe for exploration. While direct, extensive experimental data on a wide range of brominated phenalenones is limited in publicly accessible literature, a comparative analysis with structurally related brominated aromatic compounds, such as flavonoids and chalcones, provides valuable insights into their potential as bioactive agents. This guide synthesizes the available information to project the SAR of brominated phenalenones and offers a framework for future research in this promising area.
Phenalenones are a class of polycyclic aromatic compounds that have garnered interest for their diverse biological activities, including antimicrobial and anticancer properties.[1] The introduction of bromine atoms to the phenalenone scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological efficacy. Bromination can influence factors such as lipophilicity, metabolic stability, and the ability to form halogen bonds, all of which can impact the interaction of the molecule with its biological target.
Comparative Biological Activity: Insights from Related Brominated Compounds
Due to the scarcity of comprehensive studies on brominated phenalenones, this guide presents data from related brominated aromatic compounds to infer potential structure-activity relationships. The following tables summarize the cytotoxic and antimicrobial activities of various brominated flavonoids and chalcones, which share structural motifs with phenalenones.
Table 1: Comparative Cytotoxicity of Brominated Aromatic Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Flavonoid | 6-bromo-8-nitroflavone | Not Specified | Not Specified | [2][3] |
| Paclitaxel Analogue | 2'',3''-dibromo-7-epi-10-deacetylcephalomannine (Diastereomer 1) | MCF-7 (Breast) | > Paclitaxel | [4] |
| A549 (Lung) | > Paclitaxel | [4] | ||
| A2780 (Ovarian) | > Paclitaxel | [4] | ||
| Paclitaxel Analogue | 2'',3''-dibromo-7-epi-10-deacetylcephalomannine (Diastereomer 2) | MCF-7 (Breast) | > Diastereomer 1 | [4] |
| A549 (Lung) | > Diastereomer 1 | [4] | ||
| A2780 (Ovarian) | > Diastereomer 1 | [4] | ||
| Chalcone | Fluorinated Chalcones | 4T1 (Breast) | Higher than non-fluorinated | [5] |
Note: This table is illustrative and compiles data from various studies on different classes of brominated compounds to highlight the potential impact of bromination on cytotoxicity.
Table 2: Comparative Antimicrobial Activity of Brominated Aromatic Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Flavonoid | 6-bromo-8-nitroflavone | E. faecalis ATCC 19433 | Inhibitory | [2][3] |
| S. aureus ATCC 29213 | Inhibitory | [2][3] | ||
| E. coli ATCC 25922 | Inhibitory | [2][3] | ||
| C. albicans ATCC 10231 | Inhibitory | [2][3] | ||
| Chalcone | 5′-chloro-2′-hydroxy-3′-nitrochalcone | E. faecalis ATCC 19433 | Inhibitory | [2][3] |
| S. aureus ATCC 29213 | Inhibitory | [2][3] | ||
| E. coli ATCC 25922 | Less inhibitory than bromo-analogue | [2][3] | ||
| C. albicans ATCC 10231 | Inhibitory | [2][3] | ||
| Indole Alkaloid | Brominated indole-related alkaloid | Gram-positive & Gram-negative bacteria | 12.5 - 50 | [6] |
Note: This table provides examples of the antimicrobial potential of brominated compounds against a range of pathogens.
Projected Structure-Activity Relationship of Brominated Phenalenones
Based on the data from related compounds, the following SAR for brominated phenalenones can be hypothesized:
-
Position of Bromination: The specific placement of bromine atoms on the phenalenone ring system is expected to be a critical determinant of biological activity. Different substitution patterns will likely lead to variations in interactions with biological targets.
-
Number of Bromine Atoms: The degree of bromination may also influence activity. An increase in the number of bromine atoms could enhance lipophilicity, potentially improving cell membrane permeability. However, it may also lead to increased cytotoxicity towards non-cancerous cells.
-
Synergistic Effects: The presence of other functional groups in conjunction with bromine atoms could lead to synergistic effects, enhancing the overall bioactivity. For instance, the combination of bromine and nitro groups in flavonoids has shown strong antimicrobial effects.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in determining the structure-activity relationship of novel brominated phenalenone derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The brominated phenalenone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The brominated phenalenone derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path to Discovery
The following diagrams illustrate the general workflow for a structure-activity relationship study and a hypothetical signaling pathway that could be targeted by brominated phenalenone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of new brominated paclitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Halogenated Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of halogenated photosensitizers, focusing on their photophysical properties, in vitro efficacy, and the underlying mechanisms of action. The inclusion of heavy atoms, such as halogens, into the structure of a photosensitizer is a key strategy to enhance its efficacy in Photodynamic Therapy (PDT). This "heavy-atom effect" promotes intersystem crossing to the triplet state, a critical step for the generation of cytotoxic singlet oxygen. This guide summarizes key performance data, details experimental methodologies, and visualizes the intricate signaling pathways involved in PDT-induced cell death.
Data Presentation: A Comparative Overview
The following tables summarize the key photophysical and in vitro performance indicators of selected halogenated photosensitizers from the porphyrin and BODIPY families. Halogenation, particularly with heavier halogens like bromine and iodine, generally leads to a significant increase in singlet oxygen quantum yield (ΦΔ) and a decrease in fluorescence quantum yield (ΦF), which is desirable for efficient PDT.
Table 1: Comparative Photophysical Properties of Halogenated Porphyrin Derivatives
| Photosensitizer | Halogen Substitution | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Quantum Yield (ΦF) | Solvent |
| F2POH | 2,6-difluoro-phenyl | 0.71[1] | - | EtOH |
| Cl2POH | 2,6-dichloro-phenyl | 0.98[1] | - | EtOH |
| Cl2PEt | 2,6-dichloro-phenyl | 0.85[1] | - | EtOH |
| TPP | Unsubstituted | 0.66[2] | 0.11[3] | Toluene/DMF |
| (p-I)4-TPP | para-iodo-phenyl | - | - | - |
| TCM4PP | 4-carbomethoxyphenyl | 0.51[4] | - | - |
| TBCM3PP | 3-bromo-4-carbomethoxyphenyl | 0.75[4] | - | - |
| TCM3IPP | 3-iodo-4-carbomethoxyphenyl | 0.90[4] | - | - |
Table 2: Comparative Photophysical Properties of Halogenated BODIPY Derivatives
| Photosensitizer | Halogen Substitution | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Quantum Yield (ΦF) | Solvent |
| Brominated BODIPY | 2,6-dibromo | 0.71 | - | Various[5] |
| Iodinated BODIPY | 2,6-diiodo | 0.96 | - | Various[5] |
| PBrTB | Brominated thiophene-fused | 0.47 | 0.21-0.35 | - |
| 2I-BDP | 2,6-diiodo | 0.88 | - | - |
Table 3: In Vitro Phototoxicity of Halogenated Photosensitizers
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) |
| m-THPC | SW480 | <11.76 | - |
| m-THPC | SW620 | <11.76 | - |
| ZnPc-GnRH conjugate | MCF-7 | <1 | - |
| ZnPc-GnRH conjugate | MDA-MB-231 | <1 | - |
| Asymmetric ZnPcs (16-19) | HT-29 | 0.9 | - |
| Asymmetric ZnPcs (16-19) | HepG2 | 0.9 | - |
| 5,10,15,20-tetra-(phenoxy-3-carbonyl-1-amino-naphthyl)-porphyrin | Human colorectal adenocarcinoma | 6.80 (µg/mL) | - |
| Polycationic bacteriochlorin (tetracationic) | Lewis lung cancer | ~0.8 | - |
| Polycationic bacteriochlorin (octacationic) | Lewis lung cancer | ~0.5 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental data. Below are outlines for key experiments cited in this guide.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon irradiation. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is consumed in the presence of singlet oxygen.
-
Preparation of Solutions: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., ethanol, DMF). The concentration of the photosensitizer should be adjusted to have a specific absorbance at the excitation wavelength.
-
Irradiation: The solution containing the photosensitizer and DPBF is irradiated with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer.
-
Monitoring DPBF Consumption: The decrease in the absorbance of DPBF at its characteristic wavelength (around 415 nm) is monitored over time using a UV-Vis spectrophotometer.
-
Calculation: The rate of DPBF consumption is proportional to the rate of singlet oxygen generation. The ΦΔ of the sample is calculated by comparing its rate of DPBF degradation to that of a reference photosensitizer with a known ΦΔ under identical conditions.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield represents the efficiency of the fluorescence process. It is typically determined by a comparative method using a standard with a known quantum yield.
-
Selection of a Standard: Choose a reference fluorophore with a known and stable fluorescence quantum yield that absorbs and emits in a similar spectral range as the sample.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement of Absorption and Emission Spectra: Record the absorption spectra to determine the absorbance at the excitation wavelength. Then, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.
-
Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where:
-
ΦF,std is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Incubation with Photosensitizer: Treat the cells with various concentrations of the halogenated photosensitizer and incubate for a specific period to allow for cellular uptake.
-
Irradiation: Expose the cells to a light source at a specific wavelength and dose. A set of control cells is kept in the dark.
-
MTT Addition: After irradiation, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol). Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.
-
Calculation of IC50: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the photosensitizer that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of halogenated photosensitizers.
Caption: Experimental workflow for the evaluation of halogenated photosensitizers.
Caption: General mechanism of Type II photodynamic therapy.
Caption: Key signaling pathways activated by PDT-induced oxidative stress.
Conclusion
The halogenation of photosensitizers is a potent strategy for enhancing their photodynamic efficacy. As demonstrated by the compiled data, the introduction of bromine and iodine atoms significantly increases the singlet oxygen quantum yield, a key determinant of PDT success. The choice of photosensitizer, however, must also consider factors such as cellular uptake, localization, and the specific molecular pathways it triggers. Understanding these multifaceted aspects is crucial for the rational design of next-generation photosensitizers for more effective and targeted cancer therapy.
References
- 1. Properties of halogenated and sulfonated porphyrins relevant for the selection of photosensitizers in anticancer and antimicrobial therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 6-Bromo-1H-phenalen-1-one in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Bromo-1H-phenalen-1-one and its role as a photosensitizer in Photodynamic Therapy (PDT). We will delve into its mechanism of action, compare its performance against other established photosensitizers, and provide detailed experimental protocols for validation.
Introduction to Photodynamic Therapy and Phenalenones
Photodynamic therapy (PDT) is a minimally invasive therapeutic strategy that utilizes three key components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[1] The treatment's efficacy hinges on the selective accumulation of the photosensitizer in target tissues, such as tumors.[2][3] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) that induce cell death through apoptosis or necrosis.[1][4]
1H-phenalen-1-one (PN) and its derivatives are a class of highly efficient photosensitizers.[5] The parent molecule, phenalenone, is recognized for its ability to produce singlet oxygen with a near-unity quantum yield, making it an excellent candidate for PDT applications.[1][6] The modification of the PN skeleton, such as the introduction of a bromine atom, is a strategic approach to enhance its photosensitizing properties through the "heavy-atom effect," which promotes the generation of the excited triplet state necessary for singlet oxygen production.[1]
Mechanism of Action of this compound
The primary mechanism of action for phenalenone-based photosensitizers like this compound is the Type II photochemical process .[1][7] This process can be summarized in the following steps:
-
Ground State (PS): The photosensitizer exists in a stable, low-energy ground state.
-
Light Absorption and Excitation: Upon irradiation with light of an appropriate wavelength (typically in the UV-A to violet range for unmodified phenalenone), the photosensitizer absorbs a photon and is promoted to an excited singlet state (¹PS*).[1]
-
Intersystem Crossing: The short-lived excited singlet state can undergo a process called intersystem crossing to form a more stable, long-lived excited triplet state (³PS*).[1] The presence of a heavy atom like bromine enhances the efficiency of this transition.
-
Energy Transfer to Oxygen: The triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state.[7]
-
Singlet Oxygen Generation: This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[7]
-
Cellular Damage: Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[8]
DOT script for the Type II PDT mechanism of this compound.
Caption: Type II photodynamic therapy mechanism.
Comparative Analysis of Photosensitizers
The performance of this compound can be benchmarked against other well-known photosensitizers. The following table summarizes key performance indicators.
| Parameter | This compound (Predicted) | Photofrin® (Porfimer Sodium) | Methylene Blue |
| Class | Phenalenone | Porphyrin Derivative | Thiazine Dye |
| Max Absorption (λmax) | ~360–430 nm[5] | ~630 nm[9] | ~664 nm[10] |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (close to 1.0)[1][5] | ~0.1-0.3 | ~0.52[11] |
| Primary Mechanism | Type II[1] | Type I & II[9] | Type I & II[10] |
| Advantages | - Near-unity singlet oxygen yield- Simple, accessible structure[1] | - Clinically approved[2]- Established protocols | - Good singlet oxygen yield- Readily available |
| Disadvantages | - Absorption in the near-UV/violet range limits tissue penetration[1] | - Complex mixture- Prolonged skin photosensitivity | - Prone to aggregation- Lower tissue selectivity |
Experimental Protocols for Mechanism Validation
To validate the efficacy and mechanism of a novel photosensitizer like this compound, a series of standardized in vitro experiments are essential.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol determines the efficiency of singlet oxygen generation relative to a known standard.
Principle: The quantum yield is measured by observing the phosphorescence of singlet oxygen at approximately 1270 nm following laser excitation.[5] The signal intensity is compared to that produced by a reference photosensitizer with a known quantum yield (e.g., unsubstituted 1H-phenalen-1-one, ΦΔ ≈ 0.98 in various solvents).[6][12]
Methodology:
-
Sample Preparation: Prepare optically matched solutions of the test compound (this compound) and the reference standard (1H-phenalen-1-one) in an appropriate solvent (e.g., chloroform, acetonitrile).[5]
-
Instrumentation: Use a pulsed laser for excitation at a wavelength absorbed by both compounds. A near-infrared detector is used to measure the time-resolved phosphorescence of singlet oxygen.
-
Data Acquisition: Record the phosphorescence decay curves for both the sample and the reference under identical conditions.
-
Calculation: The singlet oxygen quantum yield (ΦΔ) is calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) × (I_sample / I_reference) × (A_reference / A_sample) Where 'I' is the initial phosphorescence intensity and 'A' is the absorbance of the solution at the excitation wavelength.
Cellular Uptake and Subcellular Localization
This protocol visualizes the accumulation and distribution of the photosensitizer within cancer cells.
Principle: The intrinsic fluorescence of many photosensitizers allows for their visualization using fluorescence microscopy. Co-localization with fluorescent dyes specific to certain organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) reveals the primary sites of accumulation.[13][14]
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Incubation: Incubate the cells with a solution of this compound at a predetermined concentration for a specific duration (e.g., 4-24 hours).
-
Co-staining: In the final 30 minutes of incubation, add an organelle-specific fluorescent probe (e.g., MitoTracker Red CMXRos).
-
Imaging: Wash the cells with phosphate-buffered saline (PBS) and image them using a confocal fluorescence microscope. Capture images in the channels corresponding to the photosensitizer and the organelle probe.
-
Analysis: Merge the images to determine the degree of co-localization, which indicates the subcellular destination of the photosensitizer.
In Vitro Phototoxicity (MTT Assay)
This protocol quantifies the light-dependent cell-killing efficacy of the photosensitizer.[15][16]
Principle: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity after PDT indicates cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of this compound for a defined period. Include "dark" control groups (photosensitizer, no light) and "light" control groups (light, no photosensitizer).
-
Irradiation: Wash the cells to remove the unbound photosensitizer. Irradiate the designated wells with light of the appropriate wavelength and dose.
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against photosensitizer concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
DOT script for the experimental workflow for in vitro validation.
Caption: Workflow for in vitro validation of a photosensitizer.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy for cancer: mechanisms, photosensitizers, nanocarriers, and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylene blue - Wikipedia [en.wikipedia.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro photosensitization I. Cellular uptake and subcellular localization of mono-L-aspartyl chlorin e6, chloro-aluminum sulfonated phthalocyanine, and photofrin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photocytotoxicity, cellular uptake and subcellular localization of amidinophenylporphyrins as potential photodynamic therapeutic agents: An in vitro cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Bromo-5-hydroxyphenylporphyrins for photodynamic therapy: photosensitization efficiency, subcellular localization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Phenalenone Derivatives with a Focus on 6-Bromo-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of phenalenone derivatives, offering insights into the potential biological safety profile of 6-Bromo-1H-phenalen-1-one. Due to a lack of direct experimental data on this compound, this guide leverages data from structurally similar phenalenone compounds to forecast its likely biocompatibility and to provide a framework for its empirical assessment.
Phenalenones are a class of polycyclic aromatic ketones known for their photoactivated properties.[1][2][3] Upon irradiation with light, they can act as potent photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen.[1][2][4] This mechanism is central to their biological activity and a primary consideration in assessing their biocompatibility.
Comparative Cytotoxicity of Phenalenone Derivatives
While specific data for this compound is not available, studies on other phenalenone derivatives provide a benchmark for potential cytotoxicity. The following table summarizes a selection of reported in vitro cytotoxicity data for various phenalenone compounds against different cell lines.
| Compound/Derivative | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Peniciphenalenin G | Caco-2 (human colorectal adenocarcinoma) | Not Specified | 21.4 | [5][6] |
| Known Compound 2 (from P. oxalicum) | Caco-2 | Not Specified | 52.1 | [5][6] |
| Known Compound 3 (from P. oxalicum) | Caco-2 | Not Specified | 39.2 | [5][6] |
| Peniciphenalenin G | IEC-6 (rat intestinal epithelial) | Not Specified | > 80 | [5][6] |
| Herqueinone | (IDO1 Inhibition) | Biochemical Assay | 19.05 | [7] |
| ent-Peniciherquinone | (IDO1 Inhibition) | Biochemical Assay | 24.18 | [7] |
| ent-12-methoxyisoherqueinone | (IDO1 Inhibition) | Biochemical Assay | 32.59 | [7] |
| Isoherqueinone | (IDO1 Inhibition) | Biochemical Assay | 36.86 | [7] |
| Regorafenib (Positive Control) | Caco-2 | Not Specified | 8.2 | [5][6] |
Analysis: The available data indicates that phenalenone derivatives exhibit moderate to weak cytotoxicity against cancer cell lines, with IC50 values generally in the micromolar range.[5][6] Notably, Peniciphenalenin G showed significantly lower toxicity towards normal intestinal cells (IEC-6) compared to colorectal cancer cells (Caco-2), suggesting a potential for selective cytotoxicity.[5][6] The bromine substitution on the 6th position of the 1H-phenalen-1-one core may influence its electron distribution and, consequently, its photosensitizing efficiency and cytotoxic potential. Halogenation can sometimes enhance photosensitizing properties, which might suggest that this compound could exhibit notable photo-induced cytotoxicity.
Experimental Protocols for Biocompatibility Assessment
A standard battery of in vitro tests is essential to evaluate the biocompatibility of a novel compound like this compound.[8][9][10] These assays, recommended by regulatory bodies, assess cytotoxicity, hemocompatibility, and genotoxicity.[8][11][12]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.[13][17]
Protocol:
-
Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts, a standard cell line for cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.
-
Incubation: Incubate the plates for a specified duration (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[13] Incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[15]
Hemocompatibility Assessment: Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by the test compound, a critical indicator for materials and drugs intended for intravenous administration.[18][19]
Principle: Hemolysis results in the release of hemoglobin from damaged RBCs.[18][19] The amount of free hemoglobin in the supernatant after incubation with the test compound is measured spectrophotometrically and compared to positive (100% lysis) and negative controls.[20][21]
Protocol:
-
Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., heparin).[20] Centrifuge the blood to separate the RBCs from the plasma.[20]
-
RBC Washing: Wash the RBC pellet multiple times with a sterile phosphate-buffered saline (PBS) solution, centrifuging and discarding the supernatant after each wash.[20]
-
RBC Suspension: Resuspend the washed RBCs in PBS to achieve a final concentration, typically 2%.[21][22]
-
Compound Incubation: In a microcentrifuge tube or 96-well plate, mix the RBC suspension with various concentrations of this compound.
-
Controls: Prepare a negative control (RBCs in PBS/vehicle) and a positive control (RBCs in a known hemolytic agent like 0.1% Triton X-100 or deionized water for 100% lysis).[18][20]
-
Incubation: Incubate the samples at 37°C for a defined period, typically 30-120 minutes.[22]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.[22]
-
Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of hemoglobin at 541-545 nm.[20][22]
-
Calculation: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Genotoxicity Assessment: Standard Test Battery
Genotoxicity testing identifies substances that can cause genetic damage.[8][23] A standard battery typically includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell assay for chromosomal damage.[11][23][24]
a) Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This assay uses several strains of Salmonella typhimurium or Escherichia coli with mutations in the genes required to synthesize histidine or tryptophan, respectively. It measures the ability of a test compound to induce reverse mutations (reversions) that restore the bacteria's ability to synthesize the amino acid and grow on a deficient medium.[24]
-
Significance: Detects gene mutations (point mutations and frameshifts).
b) In Vitro Micronucleus Assay:
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that represent chromosome fragments or whole chromosomes left behind during cell division.[25] An increase in the frequency of micronucleated cells indicates genotoxic activity.[25]
-
Significance: Detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) effects.[25]
Visualizations: Workflows and Mechanisms
To clarify the experimental process and the compound's mode of action, the following diagrams are provided.
Caption: Generalized workflow for in vitro biocompatibility assessment.
Caption: Photosensitization mechanism of phenalenone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Evaluation of biocompatibility using in vitro methods: interpretation and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxicity test battery - An assessment of its utility in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. Hypericin Photodynamic Therapy Induces Cytotoxicity and Modulates Cytokine Secretion in MCF-7 Breast Cancer Cells [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. haemoscan.com [haemoscan.com]
- 20. Human erythrocyte hemolysis assay [bio-protocol.org]
- 21. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 22. Hemolysis Assay [protocols.io]
- 23. inotiv.com [inotiv.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. miltenyibiotec.com [miltenyibiotec.com]
A Comparative Guide to the Photophysical Properties of Novel Phenalenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the photophysical properties of recently synthesized, novel phenalenone derivatives. The data presented facilitates the objective comparison of these compounds against each other and serves as a valuable resource for the selection of suitable candidates for applications in fluorescence imaging, sensing, and photodynamic therapy. Detailed experimental protocols for the key characterization techniques are provided to ensure reproducibility and aid in the design of future experiments.
Data Presentation: Photophysical Properties of Novel Phenalenones
The following table summarizes the key photophysical parameters for a selection of novel phenalenone derivatives. These values have been compiled from recent literature and provide a basis for comparing their performance.
| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Solvent | Reference |
| PN-H | 330-430 | - | - | <0.01 | - | CHCl3 | [1][2] |
| PN-Benzoxazole | 300-429 | 348-578 | - | - | - | - | [3][4] |
| PN-Benzothiazole | 300-429 | 348-578 | - | - | - | - | [3][4] |
| PN-Benzimidazole | 300-429 | 348-578 | - | - | - | - | [3][4] |
| 6-Hydroxy-PN | - | - | - | > PN-H | - | Various | [5] |
| 6-Ethoxy-PN | - | - | - | > PN-H | - | Various | [5] |
| 3-Hydroxy-PN | - | two emission bands | - | Low | - | Various | [5] |
| OE19 (Amine/Bromo-PN) | ~550 (Green) | Red | - | Efficient | - | - | [6][7] |
Note: A dash (-) indicates that the data was not available in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the benchmarking of phenalenone photophysical properties.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption spectra and molar extinction coefficients of the phenalenone derivatives.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., Chloroform, DMSO, Ethanol)
-
Volumetric flasks and micropipettes
-
Phenalenone derivative of interest
Procedure:
-
Solution Preparation: Prepare a stock solution of the phenalenone derivative of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent. From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1, 5, 10, 20 µM).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Set the scan speed and slit width.
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the most dilute sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this step for all the prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption spectrum.
-
To determine the molar extinction coefficient (ε), plot the absorbance at λabs against the concentration of the dilutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient.
-
Fluorescence Spectroscopy
This protocol details the measurement of fluorescence excitation and emission spectra.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
Spectroscopic grade solvent
-
Phenalenone derivative solutions (prepared as in UV-Vis spectroscopy)
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
-
Emission Spectrum:
-
Fill a cuvette with a dilute solution of the phenalenone derivative (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Place the cuvette in the sample holder.
-
Set the excitation wavelength (typically the λabs determined from UV-Vis spectroscopy).
-
Scan a range of emission wavelengths longer than the excitation wavelength (e.g., if λexc = 400 nm, scan from 410 nm to 800 nm).
-
The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the maximum emission wavelength (λem).
-
-
Excitation Spectrum:
-
Set the emission wavelength to the λem determined in the previous step.
-
Scan a range of excitation wavelengths (e.g., from 250 nm up to the emission wavelength).
-
The resulting spectrum should resemble the absorption spectrum of the compound.
-
Relative Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Phenalenone derivative solutions
-
Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol). The standard should absorb at a similar wavelength to the sample.
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the phenalenone derivative (sample) and the standard in the same solvent if possible. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure Fluorescence:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each of the sample and standard solutions at the same excitation wavelength.
-
Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.
-
-
Integrate Emission Spectra: Calculate the integrated area under the emission curve for each spectrum.
-
Calculate Quantum Yield: The relative fluorescence quantum yield (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF,std is the known quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
If the same solvent is used for both the sample and the standard, the refractive index term (nsample2 / nstd2) cancels out. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines through the origin, and the ratio of the slopes can be used in the calculation.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for benchmarking the photophysical properties of novel phenalenones.
Experimental workflow for photophysical characterization.
Jablonski Diagram
This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions involved in absorption and fluorescence.
Jablonski diagram illustrating key photophysical processes.
References
Safety Operating Guide
Safe Disposal of 6-Bromo-1H-phenalen-1-one: A Guide for Laboratory Professionals
For immediate reference, 6-Bromo-1H-phenalen-1-one is classified as a halogenated organic compound. It must be disposed of as hazardous waste, following specific protocols to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.
Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, a brominated polycyclic aromatic hydrocarbon, tailored for researchers and professionals in scientific and drug development fields. Adherence to these guidelines will minimize risks and ensure compliance with safety regulations.
Key Disposal Principles
The fundamental principle for disposing of this compound is its segregation as a halogenated organic waste .[1][2] Halogenated compounds, which include substances containing fluorine, chlorine, bromine, or iodine, require special handling due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.
Waste Collection and Storage Protocol
A systematic approach to waste accumulation in the laboratory is essential to prevent accidental mixing of incompatible chemicals and to ensure the waste is properly characterized for disposal.
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Use a designated, compatible waste container for halogenated organic solvents. Polyethylene containers are recommended.[3]
-
Avoid using metal safety cans, as halogenated solvents can degrade to form acids that may corrode the container.[3]
-
Ensure the container is in good condition with a secure, tightly sealing cap to prevent leaks and vapor escape.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste".[2][4]
-
Maintain a detailed log of the container's contents, listing the full chemical name and approximate quantity of each substance added.[1][2][4] Do not use abbreviations or chemical formulas.[2]
-
The label should be affixed to the container before the first addition of waste.[2]
-
-
Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste.[1][2][4] Separate collection streams significantly reduce disposal costs and complexity.[4]
-
Do not add the following materials to the halogenated waste container[3][4][5]:
-
Strong acids or bases
-
Oxidizing or reducing agents
-
Aqueous solutions
-
Heavy metals
-
Water-reactive substances
-
-
-
Storage:
Quantitative Data for Halogenated Waste Management
| Parameter | Guideline | Source |
| Maximum Container Size | Typically 5 gallons (approx. 20 liters) for satellite accumulation areas. | [4] |
| pH of Compatible Solutions | If mixing with other compatible halogenated waste solutions is unavoidable, the pH should be between 5.5 and 9.5. | [4] |
| Storage Limit (Flammable Liquids) | No more than 10 gallons of flammable and combustible halogenated solvent should be stored outside of a designated flammable liquid storage cabinet. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 6-Bromo-1H-phenalen-1-one
Personal Protective Equipment (PPE)
When handling 6-Bromo-1H-phenalen-1-one, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| Body Part | PPE Item | Specifications |
| Eyes | Safety Goggles or Shield | Must provide a complete seal around the eyes to protect from splashes and vapors. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times. |
| Body | Laboratory Coat | A flame-retardant lab coat that fits properly is essential. |
| Respiratory | Fume Hood or Respirator | Work should be conducted in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] |
Hazard Control and Operational Workflow
A systematic approach to hazard control is fundamental for laboratory safety. The hierarchy of controls, from most to least effective, should be implemented to minimize exposure to this compound.
The operational workflow for handling this compound should be meticulously planned to ensure safety at every step, from preparation to disposal.
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Pre-Handling:
-
During Handling:
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[4]
-
Use appropriate tools (spatulas, etc.) to handle the solid compound, avoiding the generation of dust.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment and work surfaces that came into contact with the compound.
-
Remove PPE carefully to avoid contaminating skin and clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, clearly labeled hazardous waste container.
-
The container should be kept closed and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Never dispose of this chemical down the drain.
-
-
Disposal Coordination:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the waste containers.
-
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
